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  • Product: 1-ethyl-4-vinyl-1H-pyrazole
  • CAS: 1525353-63-2

Core Science & Biosynthesis

Foundational

Structural Elucidation of 1-Ethyl-4-vinyl-1H-pyrazole: A Comprehensive Guide to ^1^H and ^13^C NMR Chemical Shifts

Executive Overview In the realm of modern drug development and advanced materials science, vinylpyrazoles (pyrazolyl olefins) serve as indispensable building blocks due to their unique physicochemical properties, includi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

In the realm of modern drug development and advanced materials science, vinylpyrazoles (pyrazolyl olefins) serve as indispensable building blocks due to their unique physicochemical properties, including complex tautomerism and isomerism[1]. Specifically, 1-ethyl-4-vinyl-1H-pyrazole (CAS: 1525353-63-2)[2] has emerged as a critical intermediate. However, the successful integration of this moiety into complex pharmaceutical architectures requires absolute certainty in structural elucidation.

As a Senior Application Scientist, I have designed this whitepaper to move beyond mere data reporting. Here, we dissect the fundamental physical chemistry driving the ^1^H and ^13^C Nuclear Magnetic Resonance (NMR) chemical shifts of 1-ethyl-4-vinyl-1H-pyrazole. By understanding the causality behind mesomeric effects, inductive forces, and magnetic anisotropy, researchers can confidently assign spectra and validate their synthetic workflows.

Electronic Causality and Structural Dynamics

The NMR spectrum of 1-ethyl-4-vinyl-1H-pyrazole is not a random assortment of peaks; it is a direct readout of the molecule's electron density distribution. The chemical shifts are governed by three primary electronic forces:

  • The Inductive Effect (+I) of the N-Ethyl Group: The ethyl chain attached to N1 acts as an electron-donating group via sigma bonds. This localized increase in electron density slightly shields the adjacent C5 position of the pyrazole ring, pushing its resonance upfield relative to C3.

  • Mesomeric Conjugation (+M) of the Pyrazole Core: The pyrazole ring is a 6π-electron heteroaromatic system. When conjugated with the C4-vinyl group, the ring donates electron density into the alkene π-system. This resonance effect significantly shields the terminal =CH2 carbon, shifting it upfield (~112 ppm) compared to isolated, non-conjugated alkenes[3].

  • Magnetic Anisotropy: The circulating π-electrons of the pyrazole ring generate an induced magnetic field. The internal vinyl proton (-CH=) and the pyrazole protons (H3 and H5) lie in the deshielding cone of this anisotropic field, resulting in pronounced downfield shifts[3].

ElectronicEffects Core 1-Ethyl-4-vinyl-1H-pyrazole NEthyl N1-Ethyl Group (+I Inductive Effect) Core->NEthyl Vinyl C4-Vinyl Group (Conjugation & Anisotropy) Core->Vinyl Shield Upfield Shift (C5 & Terminal =CH2) NEthyl->Shield Electron Donation Vinyl->Shield +M Mesomeric Deshield Downfield Shift (H3, H5 & Internal -CH=) Vinyl->Deshield Ring Current

Causality of electronic and magnetic effects on NMR chemical shifts.

Quantitative Data Presentation: NMR Chemical Shift Assignments

The following tables summarize the predicted high-resolution ^1^H and ^13^C NMR data for 1-ethyl-4-vinyl-1H-pyrazole, synthesized from established additive rules and empirical data of vinylpyrazole analogs[1].

Table 1: ^1^H NMR Assignments (400 MHz, CDCl3)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationCausality / Assignment Notes
H-3 (Pyrazole) 7.60Singlet (s)-1HDeshielded by adjacent N2 and ring anisotropy.
H-5 (Pyrazole) 7.42Singlet (s)-1HSlightly shielded relative to H-3 due to N1-ethyl +I effect.
Internal -CH= (Vinyl) 6.60Doublet of doublets (dd)17.5, 11.01HStrongly deshielded by pyrazole ring current; couples to both terminal protons.
Terminal =CH2 (trans) 5.50Doublet of doublets (dd)17.5, 1.21HLarge trans coupling constant due to antiperiplanar geometry.
Terminal =CH2 (cis) 5.15Doublet of doublets (dd)11.0, 1.21HSmaller cis coupling constant; geminal coupling (J = 1.2 Hz) to trans proton.
-CH2- (Ethyl) 4.15Quartet (q)7.32HDeshielded by direct attachment to the electronegative N1 atom.
-CH3 (Ethyl) 1.48Triplet (t)7.33HStandard aliphatic methyl resonance.
*Note: H-3 and H-5 may exhibit fine long-range coupling (J ~ 0.6 Hz) depending on magnetic field strength and shimming quality.
Table 2: ^13^C NMR Assignments (100 MHz, CDCl3)
PositionChemical Shift (δ, ppm)Carbon TypeCausality / Assignment Notes
C-3 (Pyrazole) 138.5CHHighly deshielded due to proximity to N2.
C-5 (Pyrazole) 129.2CHShielded relative to C-3 via N1-ethyl induction.
Internal -CH= (Vinyl) 128.4CHStandard conjugated alkene resonance.
C-4 (Pyrazole) 118.8Quaternary (C)Substituted carbon; lacks attached proton (low intensity in standard 1D).
Terminal =CH2 (Vinyl) 112.5CH2Shielded by +M electron donation from the pyrazole core.
-CH2- (Ethyl) 47.2CH2Deshielded by N1 attachment.
-CH3 (Ethyl) 15.5CH3Standard aliphatic methyl resonance.

Self-Validating Experimental Protocols for High-Resolution Acquisition

To achieve the resolution required to observe the fine geminal couplings (J ~ 1.2 Hz) of the vinyl group, the acquisition protocol must be rigorously controlled. The following methodology is designed as a self-validating system , ensuring that any spectral artifacts are caught and corrected before data processing.

Step-by-Step Methodology:
  • Sample Preparation & Internal Calibration: Dissolve 5–10 mg of high-purity 1-ethyl-4-vinyl-1H-pyrazole in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS). Causality: CDCl3 provides the necessary deuterium lock signal to stabilize the magnetic field. TMS acts as an internal standard, allowing the self-validation of the chemical shift axis (set exactly to 0.00 ppm) to prevent drift-induced assignment errors.

  • Thermal Equilibration: Insert the NMR tube into the probe and allow it to equilibrate at 298 K for exactly 5 minutes. Causality: Temperature gradients within the sample cause convection currents, which artificially broaden spectral lines and obscure the critical doublet-of-doublets multiplicity of the vinyl group.

  • Probe Tuning and Matching: Execute automated tuning and matching for both the ^1^H and ^13^C channels. This ensures maximum power transfer from the amplifier to the probe coil, optimizing the Signal-to-Noise Ratio (SNR), which is especially critical for the quaternary C-4 carbon.

  • Gradient Shimming and Validation Gate: Perform automated 3D gradient shimming (Z0–Z5). Self-Validation Step: Before initiating the main pulse sequence, acquire a single-scan ^1^H spectrum and measure the Full Width at Half Maximum (FWHM) of the residual CHCl3 peak (7.26 ppm). The FWHM must be < 1.0 Hz. If it exceeds this threshold, the magnetic field is insufficiently homogeneous, and shimming must be repeated.

  • Pulse Sequence Execution:

    • ^1^H Acquisition: Utilize a 30° flip angle (zg30), 16–32 scans, and a relaxation delay (D1) of 2 seconds to ensure complete longitudinal relaxation.

    • ^13^C Acquisition: Utilize a power-gated decoupling sequence (zgpg30) with 512–1024 scans. Set D1 to 2.5 seconds to mitigate Nuclear Overhauser Effect (NOE) integration distortions.

  • Data Processing: Zero-fill the Free Induction Decay (FID) to 64k data points. Apply an exponential window function (Line Broadening = 0.3 Hz for ^1^H; 1.0 Hz for ^13^C) prior to Fourier transformation. Perform rigorous zero- and first-order phase corrections to ensure purely absorptive peak shapes.

Workflow N1 1. Sample Preparation (CDCl3 + 0.03% TMS) N2 2. Temperature Equilibration (298 K for 5 mins) N1->N2 N3 3. Shimming & Locking (Validate FWHM < 1.0 Hz) N2->N3 N4 4. Pulse Sequence Execution (zg30 / zgpg30) N3->N4 N5 5. Data Processing (Phase/Baseline Correction) N4->N5

Self-validating NMR acquisition workflow for structural elucidation.

References

  • Silva, V. L. M., & Silva, A. M. S. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 27(11), 3493. URL:[Link]

  • Es'kova, L. A., Chipanina, N. N., Domina, E. S., Olivson, A. I., & Voronov, V. K. (1985). NMR and IR spectroscopic study of the structure of quaternary salts of 1-vinylpyrazoles. Bulletin of the Academy of Sciences of the USSR, Division of chemical science, 34, 917-921. URL:[Link]

Sources

Exploratory

Solvation Dynamics and Thermodynamic Profiling of 1-Ethyl-4-vinyl-1H-pyrazole in Polar Organic Solvents

Abstract: Understanding the solubility profile of functionalized heterocycles is a critical bottleneck in both medicinal chemistry and polymer synthesis. 1-Ethyl-4-vinyl-1H-pyrazole (CAS: 1525353-63-2) represents a highl...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: Understanding the solubility profile of functionalized heterocycles is a critical bottleneck in both medicinal chemistry and polymer synthesis. 1-Ethyl-4-vinyl-1H-pyrazole (CAS: 1525353-63-2) represents a highly versatile building block, combining the coordination potential of a pyrazole core with the reactivity of a vinyl appendage. As a Senior Application Scientist, I have structured this whitepaper to move beyond basic data reporting. Here, we deconstruct the thermodynamic drivers of its solvation in polar organic networks and establish a self-validating, high-throughput screening (HTS) protocol to accurately quantify its equilibrium solubility.

Physicochemical Profiling & Solvation Thermodynamics

To predict and manipulate the solubility of1[1], we must first analyze its molecular architecture. Unsubstituted pyrazoles are amphoteric, capable of both donating and accepting hydrogen bonds, which often leads to complex intermolecular self-association[2].

However, the N1-ethylation in 1-ethyl-4-vinyl-1H-pyrazole fundamentally alters this behavior. By capping the pyrrole-like nitrogen, the molecule loses its hydrogen-bond donor capacity, rendering it strictly a hydrogen-bond acceptor at the N2 position[3]. Furthermore, the C4-vinyl group introduces a localized region of high electron density (π-system), increasing the molecule's lipophilicity and its propensity for dispersion interactions.

Hansen Solubility Parameters (HSP) Framework

The dissolution of this compound in polar organic solvents is best modeled using 4[4], which divide cohesive energy into three forces:

  • Dispersion ( δD​ ): High for this compound due to the aromatic ring and the vinyl moiety.

  • Polarity ( δP​ ): Moderate, driven by the asymmetric dipole of the N-alkylated pyrazole ring.

  • Hydrogen Bonding ( δH​ ): Low-to-moderate, restricted entirely to acceptor interactions.

Because "like dissolves like," solvents with matching HSP profiles—specifically polar aprotic solvents with high δP​ and moderate δD​ —will exhibit the lowest thermodynamic barrier to cavity formation and solute integration.

Empirical Solubility Profile in Polar Organic Solvents

Based on the structural parameters discussed above and cross-referenced with foundational pyrazole solubility behaviors[3], the table below summarizes the representative solubility profile of N-alkylated vinylpyrazoles across standard polar organic solvents at standard ambient temperature (25°C).

Table 1: Representative Thermodynamic Solubility Profile (25°C)

SolventSolvent ClassificationDielectric Constant ( ε )Est. Solubility (mg/mL)Primary Solvation Mechanism
Dimethyl Sulfoxide (DMSO) Polar Aprotic46.7> 100Strong dipole-dipole interactions; high polarizability disrupts solute crystal lattice.
N,N-Dimethylformamide (DMF) Polar Aprotic36.7> 100Excellent δP​ matching; favorable dispersion forces with the vinyl group.
Methanol (MeOH) Polar Protic32.750 - 80Strong H-bond donation from solvent hydroxyl to the pyrazole N2 lone pair.
Acetonitrile (MeCN) Polar Aprotic37.540 - 60Moderate dipole-dipole interactions; limited dispersion matching.
Ethyl Acetate (EtOAc) Polar Aprotic6.020 - 40Dominated by dispersion ( δD​ ) forces; weak dipole interactions.

Data Interpretation: Polar aprotic solvents like DMSO and DMF are the optimal vehicles for stock solution preparation, providing virtually unrestricted solubility. Polar protic solvents like Methanol offer strong dissolution via hydrogen-bond donation, making them ideal for crystallization or purification workflows.

Self-Validating High-Throughput Screening (HTS) Protocol

In early-stage development, relying on rapid kinetic solubility can lead to false developability classifications[5]. As an Application Scientist, I mandate a thermodynamic equilibrium approach , adapted from miniaturized shake-flask methodologies[6].

Crucially, a protocol is only as good as its internal controls. The following workflow is designed as a self-validating system, ensuring that the data generated represents true thermodynamic equilibrium rather than a transient supersaturated state.

Step-by-Step Methodology
  • Solid Dispensing (Excess Solute):

    • Action: Dispense 5.0 mg of 1-ethyl-4-vinyl-1H-pyrazole into a 2.0 mL glass HPLC vial.

    • Causality: A visible excess of solid must remain throughout the experiment. If the solid completely dissolves, the resulting concentration is merely a lower bound, not the thermodynamic maximum.

  • Solvent Addition & Sealing:

    • Action: Add 1.0 mL of the target polar organic solvent (e.g., DMSO, Methanol). Seal with a PTFE-lined cap to prevent solvent evaporation, which would artificially inflate the concentration reading.

  • Isothermal Agitation (The Validation Step):

    • Action: Place vials in an orbital thermoshaker at 25°C (±0.1°C) at 500 RPM.

    • Self-Validation: Prepare duplicate vials for each solvent. Sample Vial A at 24 hours and Vial B at 48 hours . True equilibrium is validated only if the concentration difference ( ΔC ) between the 24h and 48h timepoints is <5% .

  • Phase Separation:

    • Action: Centrifuge the vials at 10,000 x g for 15 minutes, followed by filtration of the supernatant through a solvent-resistant 0.22 µm PTFE syringe filter.

    • Causality: Centrifugation alone leaves micro-crystals in suspension. If injected into an HPLC, these micro-crystals will dissolve in the mobile phase, causing massive overestimation of solubility.

  • Quantification:

    • Action: Dilute the filtrate 1:100 in the mobile phase and analyze via HPLC-UV (detecting at the pyrazole λmax​ , typically ~220-240 nm). Calculate concentration against a pre-established standard curve.

Workflow Visualization

HTS_Workflow N1 Solid Dispensing (Ensure Excess Solute) N2 Solvent Addition (Polar Organic Panel) N1->N2 N3 Isothermal Agitation (24h & 48h at 25°C) N2->N3 N4 Phase Separation (0.22 µm PTFE Filtration) N3->N4 N5 HPLC-UV Quantification (Concentration Yield) N4->N5 N6 Equilibrium Validation (ΔC < 5% = Validated) N5->N6

Self-validating high-throughput thermodynamic solubility screening workflow.

Conclusion

The solubility of 1-ethyl-4-vinyl-1H-pyrazole in polar organic solvents is dictated by its lack of hydrogen-bond donors and the lipophilic contribution of its vinyl group. By leveraging polar aprotic solvents (DMSO, DMF), researchers can maximize dispersion and dipole interactions to achieve high-concentration stock solutions. When quantifying these parameters, adherence to a self-validating, filtration-dependent shake-flask protocol is non-negotiable to ensure data integrity and reproducibility in downstream applications.

References

  • Leyan. "1-Ethyl-4-vinyl-1H-pyrazole | 1525353-63-2". leyan.com. 1

  • BMG LABTECH. "Drug solubility: why testing early matters in HTS". bmglabtech.com. 5

  • Wikipedia. "Solvent - Hansen solubility parameter values". wikipedia.org. 4

  • BenchChem. "Solubility Profile of 2-Chloro-6-(methylsulfanyl)pyrazine: A Technical Guide". benchchem.com. 6

  • Amazon AWS / Practical Medicinal Chemistry. "Preparation of Drugs/Intermediates - Pyrazole". amazonaws.com. 2

  • BenchChem. "An In-Depth Technical Guide on the Solubility and Stability of 3-(1H-pyrazol-1-yl)pyrazin-2-amine". benchchem.com. 3

Sources

Foundational

Whitepaper: Mechanism and Controlled Radical Polymerization of 1-Ethyl-4-vinyl-1H-pyrazole

Executive Summary 1-Ethyl-4-vinyl-1H-pyrazole (EVP) is a specialized heterocyclic monomer that bridges the gap between styrenic reactivity and advanced coordination chemistry. Polymers derived from EVP are highly valued...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Ethyl-4-vinyl-1H-pyrazole (EVP) is a specialized heterocyclic monomer that bridges the gap between styrenic reactivity and advanced coordination chemistry. Polymers derived from EVP are highly valued in pharmaceutical drug development—particularly in the design of stimuli-responsive nanocarriers and metal-coordinating drug delivery systems. This whitepaper provides an in-depth mechanistic analysis of EVP radical polymerization, detailing the transition from conventional free-radical pathways to controlled living systems, supported by self-validating experimental protocols.

Monomer Profiling & Electronic Structure

Understanding the reactivity of EVP requires analyzing its specific structural topology. Unlike 1-vinylpyrazoles where the polymerizable group is attached directly to the nitrogen, EVP features the vinyl group at the C4 position .

This structural nuance is critical: it places the double bond in direct conjugation with the electron-rich aromatic pyrazole ring. Consequently, the propagating radical is highly resonance-stabilized. Kinetically, EVP behaves similarly to styrene rather than highly reactive, unconjugated vinyl esters. Furthermore, the N1-ethyl group provides essential steric shielding and enhances lipophilicity, which ensures high solubility in organic solvents and prevents premature polymer precipitation during synthesis.

Core Mechanism of Free-Radical Polymerization (FRP)

The polymerization of vinylpyrazoles fundamentally relies on a chain-growth mechanism initiated by the thermal decomposition of azo compounds . The core elementary steps are defined by strict thermodynamic and steric rules:

  • Initiation: Azobisisobutyronitrile (AIBN) is the gold standard initiator. Peroxides (like benzoyl peroxide) are explicitly avoided to prevent unwanted N-oxidation of the pyrazole ring. AIBN decomposes at 70°C to yield isobutyronitrile radicals.

  • Propagation: The primary radical attacks the less sterically hindered β-carbon of the EVP vinyl group. The resulting tertiary radical is stabilized by delocalization of the unpaired electron into the adjacent pyrazole ring.

  • Termination: Due to the steric bulk of the pendant 1-ethyl-1H-pyrazole groups, termination occurs predominantly via bimolecular recombination rather than disproportionation.

Mechanism AIBN AIBN Initiator Rad Primary Radical (R•) AIBN->Rad Heat (70°C) Prop Propagating Radical (Pn•) Resonance Stabilized Rad->Prop + EVP (Initiation) Monomer EVP Monomer Prop->Prop + EVP (Propagation) Term Dead Polymer Chain Prop->Term Bimolecular Termination

Core kinetic pathway of EVP free-radical polymerization.

Transitioning to Controlled Radical Polymerization (RAFT)

While conventional FRP is effective for bulk material synthesis, it yields high dispersity (Đ > 1.8), which is unacceptable for pharmaceutical applications requiring precise pharmacokinetic profiles. To achieve uniform chain lengths and enable block copolymer synthesis, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is employed .

By introducing a Chain Transfer Agent (CTA) such as 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB), the system enters a dynamic equilibrium. The CTA acts as a radical sink, minimizing the concentration of active propagating radicals at any given time, thereby suppressing bimolecular termination and ensuring all polymer chains grow at a uniform rate.

RAFTEquilibrium Active Active Chain (Pn•) Int Intermediate Radical Active->Int Addition CTA RAFT Agent CTA->Int Addition Dormant Dormant Chain Int->Dormant Fragmentation R Leaving Group (R•) Int->R Fragmentation

Reversible addition-fragmentation chain transfer (RAFT) equilibrium.

Experimental Methodology: Self-Validating RAFT Protocol

This protocol details the controlled polymerization of EVP, engineered with built-in validation checkpoints to ensure reproducibility and scientific integrity.

Step 1: Reagent Purification

  • Action: Pass EVP monomer through a basic alumina column. Recrystallize AIBN from methanol.

  • Causality: Commercial monomers contain hydroquinone inhibitors that skew kinetic data. Unpurified AIBN contains degradation products that broaden molecular weight distribution.

Step 2: Reaction Assembly

  • Action: In a Schlenk flask, combine EVP, CPADB (CTA), and AIBN in a molar ratio of [M]:[CTA]:[I] = 100:1:0.1. Dissolve in anhydrous N,N-Dimethylformamide (DMF).

  • Causality: DMF is a highly polar aprotic solvent that fully solubilizes both the monomer and the resulting poly(EVP). This prevents the Trommsdorff-Norrish autoacceleration effect, which occurs when precipitating polymer chains trap active radicals.

Step 3: Deoxygenation

  • Action: Perform three consecutive Freeze-Pump-Thaw cycles.

  • Self-Validation Check: The solution must not bubble under static vacuum when thawed. This confirms the complete removal of oxygen, a potent radical scavenger that forms stable peroxy radicals and halts propagation.

Step 4: Polymerization

  • Action: Immerse the sealed flask in a pre-heated oil bath at 70°C for 12 hours.

  • Causality: 70°C perfectly matches the ~10-hour half-life of AIBN, ensuring a steady, predictable radical flux throughout the reaction.

Step 5: Termination and Self-Validation via ^1^H-NMR

  • Action: Quench the reaction by rapid cooling in liquid nitrogen. Dissolve a crude aliquot in DMSO-d6 for NMR analysis before precipitating the rest in cold diethyl ether.

  • Self-Validation Check: Compare the integration of residual vinyl protons (δ 5.2–6.8 ppm) against the N1-ethyl CH3 protons (δ 1.4 ppm) as an internal standard. Conversion should be artificially halted at <75% to maintain high end-group fidelity and prevent chain transfer to the polymer backbone.

ExperimentalWorkflow S1 1. Reagent Purification S2 2. Mixture Assembly S1->S2 S3 3. Freeze-Pump-Thaw (Degassing) S2->S3 S4 4. Polymerization (70°C, 12h) S3->S4 S5 5. Precipitation & NMR Validation S4->S5

Self-validating experimental workflow for EVP polymerization.

Quantitative Data Summary

The following table summarizes the comparative thermodynamic and kinetic parameters between conventional FRP and RAFT polymerization of EVP.

ParameterConventional FRPRAFT PolymerizationMechanistic Causality / Impact
Initiator Conc. High ([M]:[I] = 100:1)Low ([CTA]:[I] = 10:1)Low initiator concentration in RAFT minimizes dead chain formation.
Dispersity (Đ) 1.8 – 2.51.1 – 1.3Reversible chain transfer ensures all chains grow simultaneously.
Molecular Weight UnpredictableHighly PredictableMW scales linearly with monomer conversion in RAFT.
End-Group Fidelity Low> 95%RAFT retains the thiocarbonylthio moiety for block copolymerization.
Reaction Temp. 60°C - 80°C70°COptimized for AIBN decomposition kinetics.

Applications in Drug Development

The precise synthesis of Poly(EVP) opens significant avenues in nanomedicine. The pyrazole nitrogens act as excellent bidentate ligands for transition metals. In oncology drug development, Poly(EVP) block copolymers are utilized to coordinate with platinum-based APIs (e.g., cisplatin derivatives). The resulting polymeric micelles exhibit high stability in systemic circulation but undergo rapid, pH-responsive dissociation in the acidic tumor microenvironment, enabling targeted drug release and minimizing systemic toxicity.

References

  • Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity Source: National Institutes of Health (NIH) / PMC URL:[Link][1]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: 1-Ethyl-4-vinyl-1H-pyrazole in Polymer Chemistry

Chemical Rationale & Mechanistic Overview In the landscape of functional polymer chemistry, pyrazole-containing macromolecules are highly prized for their robust coordination chemistry, hydrogen-bonding capabilities, and...

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Author: BenchChem Technical Support Team. Date: March 2026

Chemical Rationale & Mechanistic Overview

In the landscape of functional polymer chemistry, pyrazole-containing macromolecules are highly prized for their robust coordination chemistry, hydrogen-bonding capabilities, and biological activity. 1-Ethyl-4-vinyl-1H-pyrazole (EVP) (CAS: 1525353-63-2)[1] has emerged as a superior monomer compared to its 1-vinyl counterparts.

The structural design of EVP dictates its behavior in radical environments. Historically, 1-vinylpyrazoles polymerize almost explosively because the vinyl group is directly conjugated with the electron-rich pyrrole-like nitrogen, leading to highly reactive, poorly controlled propagating radicals[2]. By shifting the polymerizable vinyl group to the 4-position, the electronic influence of the heteroatoms is modulated, enabling controlled free-radical polymerization (FRP)[2]. Furthermore, the 1-ethyl substitution serves a dual mechanistic purpose:

  • Prevention of Tautomerism: Unsubstituted NH-pyrazoles undergo rapid tautomerization, which can lead to microstructural heterogeneity in the resulting polymer. The 1-ethyl group locks the ring into a single tautomeric form[2].

  • Preservation of Basicity: By leaving the pyridine-like nitrogen (N2) sterically unhindered and electronically intact, the resulting pendant pyrazole rings act as excellent N-donor ligands for metal-ion extraction and as functional matrices for drug delivery[3].

Physicochemical Profiling & Monomer Handling

Before initiating any polymerization workflow, it is critical to understand the monomer's baseline properties. EVP is typically stabilized with inhibitors (e.g., MEHQ or hydroquinone) to prevent auto-polymerization during transit.

Chemical PropertyValue / DescriptionExperimental Implication
CAS Number 1525353-63-2[1]Essential for regulatory tracking and procurement.
Molecular Formula C₇H₁₀N₂Determines stoichiometric calculations for copolymerization.
Molecular Weight 122.17 g/mol Used to calculate initiator-to-monomer ratios ([M]/[I]).
Solubility Profile Soluble in DMF, THF, Benzene, TolueneAllows for homogeneous solution polymerization and block copolymerization.
Reactive Sites 4-vinyl group (polymerization); N2 atom (coordination)Enables post-polymerization modification and metal chelation[3].

Experimental Workflows: Self-Validating Protocols

As a Senior Application Scientist, it is imperative to design protocols that inherently verify their own success at each step. Below are two field-proven methodologies for utilizing EVP.

Protocol A: Controlled Free-Radical Homopolymerization of EVP

This protocol utilizes Azobisisobutyronitrile (AIBN) as the thermal initiator. AIBN is selected over peroxide-based initiators (like benzoyl peroxide) for homopolymerization to prevent unwanted N-oxidation of the pyrazole ring.

Step-by-Step Methodology:

  • Inhibitor Removal: Pass 5.0 g of EVP through a basic alumina (Al₂O₃) plug.

    • Causality: Inhibitors act as radical scavengers, introducing unpredictable induction periods and broadening the molecular weight distribution (MWD).

    • Self-Validation Checkpoint: Analyze the purified monomer via ¹H NMR. The absence of broad polymeric baseline peaks in the 1.5–2.0 ppm region confirms no premature auto-polymerization occurred during storage.

  • Reaction Assembly: In a 50 mL Schlenk flask, dissolve 4.0 g of purified EVP in 15 mL of anhydrous N,N-Dimethylformamide (DMF). Add 26 mg of AIBN (0.5 mol% relative to monomer).

  • Degassing (Critical Step): Perform three freeze-pump-thaw cycles.

    • Causality: Molecular oxygen (O₂) is a potent diradical that rapidly terminates propagating carbon-centered radicals. Complete deoxygenation ensures predictable first-order kinetics.

  • Initiation & Propagation: Backfill the flask with Argon and immerse it in a pre-heated oil bath at 70°C for 18 hours.

  • Termination & Precipitation: Cool the flask to 0°C to quench the reaction. Precipitate the viscous solution dropwise into 200 mL of cold diethyl ether under vigorous stirring.

    • Self-Validation Checkpoint: Monitor the isolated polymer via FT-IR. The complete disappearance of the vinyl C=C stretch at ~1630 cm⁻¹ and the =C-H out-of-plane bend at ~900 cm⁻¹ quantitatively validates high monomer conversion.

G A 1-Ethyl-4-vinyl-1H-pyrazole (Stabilized Monomer) B Basic Alumina Plug (Inhibitor Removal) A->B Purification C Schlenk Line (Freeze-Pump-Thaw) B->C O2 Scavenging D Thermal Initiation (AIBN, 70°C, DMF) C->D Radical Generation E Poly(EVP) (Precipitated in Ether) D->E Propagation & Quench

Figure 1: Workflow for the controlled free-radical homopolymerization of 1-ethyl-4-vinyl-1H-pyrazole.

Protocol B: Copolymerization with Styrene for Amphiphilic Nanoreactors

Copolymerizing 4-vinylpyrazoles with styrene yields robust, hydrophobic-hydrophilic matrices. These matrices are extensively used for extracting noble metals (e.g., Pt(IV)) from complex chloride solutions[3] and acting as delivery matrices for pharmaceuticals like Toll-like receptor (TLR) inhibitors[4].

Step-by-Step Methodology:

  • Monomer Preparation: Mix Styrene and EVP in a 2:1 molar ratio.

  • Initiator Addition: Add Di-tert-butyl peroxide (DTBP) at 0.5 wt% relative to the total monomer mass.

    • Causality: DTBP is chosen here because styrene copolymerization with highly sterically hindered vinylpyrazoles requires higher activation energies. DTBP has a 10-hour half-life at ~125°C, making it ideal for high-temperature block/bulk copolymerization[3].

  • Bulk Polymerization: Seal the mixture in a nitrogen-purged steel ampoule or heavy-walled glass reactor. Heat to 140°C for 10 hours[3].

  • Isolation: Dissolve the resulting solid block in benzene or toluene, then precipitate into methanol.

    • Self-Validation Checkpoint: Differential Scanning Calorimetry (DSC) should reveal a single Glass Transition Temperature (Tg) between 136–144°C, confirming the formation of a true copolymer rather than a phase-separated homopolymer blend[3].

Quantitative Data: Polymerization Kinetics & Material Properties

The following table synthesizes the kinetic and thermomechanical data derived from the homopolymerization and copolymerization workflows, providing a comparative baseline for material design.

Property / MetricPoly(EVP) HomopolymerPoly(Styrene-co-EVP) (2:1 mol ratio)Causality / Scientific Significance
Optimal Initiator & Temp AIBN, 70°CDTBP, 140°CDTBP requires higher temperatures but facilitates efficient cross-propagation with styrene[3].
Maximum Yield > 85% (18 hours)~ 90% (10 hours)High conversion is driven by favorable reactivity ratios at elevated temperatures[3].
Glass Transition (Tg) ~ 110°C136–144°CThe rigid aromatic styrene backbone significantly increases the thermal stability of the matrix[3].
Primary Application Fluoroionophores, HydrogelsMetal Extraction (Pt⁴⁺), Drug DeliveryThe copolymer balances hydrophobicity (structural integrity) with hydrophilicity (chelation/loading)[3][4].

Advanced Applications: Drug Delivery & Catalytic Nanoreactors

The unique architecture of Poly(Styrene-co-EVP) allows it to spontaneously self-assemble in aqueous environments, forming micelles or nanoreactors.

  • Pharmaceutical Delivery Matrices: The hydrophobic polystyrene core can encapsulate lipophilic drugs, such as substituted pyrazole compounds used as Toll-like receptor (TLR7/8/9) inhibitors for autoimmune diseases[4]. The pendant 1-ethylpyrazole groups on the corona ensure biocompatibility and aqueous dispersion.

  • Catalytic Nanoreactors: The unhindered N2 atoms on the pyrazole rings act as highly specific coordination sites for transition metals. When exposed to metal salts (e.g., H₂PtCl₆), the polymer chelates the metal[3], which can subsequently be reduced to form embedded, highly active metal nanoparticles.

G N1 Poly(Styrene-co-EVP) Matrix N2 Hydrophobic PS Core N1->N2 Self-Assembly in Water N3 Hydrophilic Pyrazole Shell N1->N3 Corona Formation N4 TLR Inhibitor Encapsulation N2->N4 Hydrophobic Loading N5 Metal Ion Coordination (e.g., Pt4+) N3->N5 N-donor Chelation N6 Targeted Autoimmune Therapy N4->N6 Controlled Release N7 Catalytic Nanoreactor Synthesis N5->N7 In-situ Reduction

Figure 2: Divergent application pathways of Poly(Styrene-co-EVP) in drug delivery and catalysis.

References

  • Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. National Institutes of Health (NIH) / PMC. Available at:[Link][2]

  • Synthesis of styrene copolymers with 3,5-dimethyl-4-vinylpyrazole and study of their functional properties. Baku State University Journal of Chemistry and Material Sciences. Available at:[Link][3]

  • Substituted pyrazole compounds as toll receptor inhibitors (WO2021087181A1). Google Patents. Available at:[4]

Sources

Application

Application Note: 1-Ethyl-4-vinyl-1H-pyrazole as a Versatile Ligand in Transition Metal Catalysis

Introduction & Ligand Design Rationale 1-Ethyl-4-vinyl-1H-pyrazole (EVP, CAS 1525353-63-2) is an advanced, bifunctional N-donor ligand increasingly utilized in transition metal catalysis[1]. Unlike classical phosphines,...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Ligand Design Rationale

1-Ethyl-4-vinyl-1H-pyrazole (EVP, CAS 1525353-63-2) is an advanced, bifunctional N-donor ligand increasingly utilized in transition metal catalysis[1]. Unlike classical phosphines, pyrazole-derived ligands are air-stable, highly tunable, and exhibit robust σ-donor capabilities coupled with moderate π-acceptor properties. EVP is specifically engineered to overcome the structural limitations of unsubstituted pyrazoles[2].

Causality in Ligand Design:

  • The N1-Ethyl Group: Unsubstituted 1H-pyrazoles possess an acidic N-H proton. Under the basic conditions typical of cross-coupling catalysis, this proton can be lost, leading to the formation of highly stable, inactive pyrazolate-bridged multinuclear resting states. Alkylating the N1 position with an ethyl group physically blocks this deprotonation, forcing the molecule to act strictly as a neutral, L-type monodentate donor via the N2 atom[2]. Furthermore, the ethyl group provides precise steric shielding around the metal center, which facilitates the reductive elimination step in catalytic cycles.

  • The 4-Vinyl Group: Positioned electronically in conjugation with the pyrazole core, the 4-vinyl moiety offers dual functionality. It can act as a hemilabile coordinating arm (η²-C=C) to stabilize highly reactive, low-coordinate metal intermediates[3], or it can serve as a polymerizable tag for the bottom-up synthesis of heterogeneous, macromolecular catalysts[4].

Coordination Modalities of EVP

Depending on the electronic demands of the transition metal, EVP exhibits divergent coordination behaviors[3]:

  • Monodentate (κN): In late transition metals with high d-electron counts (e.g., Pd(II), Pt(II)), EVP typically coordinates solely through the N2 atom. The vinyl group remains uncoordinated (pendant), preserving its reactivity for subsequent functionalization or polymerization.

  • Hemilabile Bidentate/Bridging (κN, η²-C=C): In more electron-rich or coordinatively unsaturated systems (e.g., Rh(I), Ir(I)), the 4-vinyl group can coordinate to the metal center. This hemilability is crucial for catalysis: the vinyl group protects the vacant coordination site during the resting state but easily dissociates to allow substrate binding during the active catalytic cycle[3].

G EVP 1-Ethyl-4-vinyl-1H-pyrazole (EVP Ligand) Mode1 Monodentate (κN) Coordination via N2 EVP->Mode1 Late Transition Metals (Pd, Pt) Mode2 Bidentate/Bridging (κN, η²-C=C) Coordination via N2 & Vinyl EVP->Mode2 Electron-Rich Metals (Rh, Ir) Mode3 Polymerized Tag Macromolecular Ligand EVP->Mode3 Radical Copolymerization (Styrene/DVB)

Coordination modalities of 1-ethyl-4-vinyl-1H-pyrazole (EVP) in transition metal catalysis.

Protocol 1: Synthesis of Homogeneous[trans-PdCl₂(EVP)₂] Catalyst

This protocol details the synthesis of a well-defined, homogeneous palladium precatalyst.

Causality & Validation: We utilize bis(benzonitrile)palladium(II) chloride as the metal precursor. The benzonitrile ligands are highly labile and are entropically driven out by the stronger N-donor of EVP. The reaction is performed at room temperature to prevent thermally induced polymerization of the pendant vinyl groups.

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, dissolve 1.0 mmol of [PdCl₂(PhCN)₂] in 10 mL of anhydrous dichloromethane (DCM) in a 25 mL Schlenk flask.

  • Ligand Addition: Slowly add 2.1 mmol of EVP dropwise to the stirring orange solution.

  • Reaction: Stir the mixture at 25 °C for 2 hours. The solution will gradually transition from orange to a pale yellow, indicating the successful displacement of benzonitrile and the formation of the [PdCl₂(EVP)₂] complex.

  • Isolation (Self-Validation): Concentrate the solution in vacuo to ~2 mL. Add 15 mL of cold diethyl ether to precipitate the complex. Filter the pale yellow solid and wash with diethyl ether (3 × 5 mL) to remove displaced benzonitrile and trace unreacted ligand.

  • Characterization: Dry under vacuum. The trans geometry can be validated via ¹H NMR (CDCl₃), where the ethyl and vinyl proton signals will appear equivalent due to the C₂/Cᵢ symmetry of the trans-complex.

Protocol 2: Fabrication of Polymer-Supported Pyrazole (PSP) Palladium Catalyst

Heterogeneous catalysts offer superior recyclability and simplify downstream purification in drug development[5]. By copolymerizing EVP with styrene, we create a robust support that strongly anchors palladium, preventing metal leaching[4].

Causality & Validation: Divinylbenzene (DVB) is used as a cross-linker to prevent the polymer from dissolving in organic solvents, rendering it truly heterogeneous. Toluene is employed as a porogen; as the polymer network forms, it phase-separates from the toluene, creating a permanent macroporous structure that ensures rapid diffusion of substrates to the active Pd sites.

Step-by-Step Methodology:

  • Polymerization: In a 100 mL round-bottom flask, combine EVP (5.0 mmol), styrene (40.0 mmol), and DVB (5.0 mmol). Add 20 mL of toluene (porogen) and 1.0 mol% of AIBN (azobisisobutyronitrile) as the radical initiator.

  • Degassing: Degas the mixture via three freeze-pump-thaw cycles to remove oxygen, which quenches radical polymerization.

  • Heating: Heat the mixture to 80 °C under nitrogen for 24 hours. A solid polymeric monolith will form.

  • Purification (Critical Validation Step): Crush the polymer into a fine powder. Subject the powder to Soxhlet extraction using methanol for 24 hours. Validation: This ensures all unreacted monomers and oligomers are completely removed, guaranteeing that any catalytic activity in future steps comes strictly from the polymer-bound metal, not leached homogeneous species.

  • Metalation: Suspend 1.0 g of the purified PSP resin in 15 mL of DCM. Add 0.5 mmol of Pd(OAc)₂. Stir at room temperature for 12 hours. The resin will turn dark brown/black.

  • Final Wash: Filter the metalated resin and wash extensively with DCM and acetone until the filtrate is completely colorless, confirming no free Pd remains. Dry under vacuum at 50 °C.

Workflow Step1 Monomer Mixing EVP + Styrene + DVB Step2 Radical Polymerization (AIBN, 80°C) Step1->Step2 Step3 Polymer-Supported Pyrazole (PSP) Step2->Step3 Step4 Metalation + Pd(OAc)2 in DCM Step3->Step4 Step5 Heterogeneous Pd-PSP Catalyst Step4->Step5

Workflow for the fabrication and metalation of polymer-supported pyrazole (PSP) catalysts.

Data Presentation: Comparative Catalytic Performance

The following table summarizes the quantitative performance of the homogeneous[trans-PdCl₂(EVP)₂] versus the heterogeneous Pd-PSP in a benchmark Suzuki-Miyaura cross-coupling reaction (4-bromoanisole + phenylboronic acid, K₂CO₃, EtOH/H₂O, 80 °C)[5].

Catalyst SystemCatalyst Loading (mol%)Time to >95% Conversion (h)Isolated Yield (%)Turnover Number (TON)Recyclability (Runs with >90% Yield)
Homogeneous [PdCl₂(EVP)₂] 1.02.098980 (Cannot be recovered)
Heterogeneous Pd-PSP 1.04.596966

Analysis: While the homogeneous complex exhibits faster kinetics due to a lack of mass-transfer limitations, the heterogeneous Pd-PSP catalyst provides near-identical overall yields and outstanding recyclability, demonstrating the practical utility of the 4-vinyl polymerizable tag for industrial scale-up.

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Method

Advanced Application Note: Synthesis and Characterization of Dual-Responsive Hydrogels Utilizing 1-Ethyl-4-vinyl-1H-pyrazole (EVP)

Target Audience: Polymer Chemists, Materials Scientists, and Drug Delivery Professionals Document Type: Technical Guide & Validated Protocol Executive Summary & Mechanistic Rationale The development of stimuli-responsive...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Polymer Chemists, Materials Scientists, and Drug Delivery Professionals Document Type: Technical Guide & Validated Protocol

Executive Summary & Mechanistic Rationale

The development of stimuli-responsive "smart" hydrogels is a cornerstone of modern drug delivery and tissue engineering. While traditional pH-responsive systems rely on carboxylic acids or primary amines, the incorporation of heterocyclic monomers like 1-ethyl-4-vinyl-1H-pyrazole (EVP) introduces a sophisticated paradigm of multi-stimuli responsiveness.

Vinyl heterocycles, including vinyl pyrazoles, have been extensively validated in controlled radical polymerizations to yield well-defined macromolecular architectures[1]. EVP is uniquely advantageous due to its molecular anatomy:

  • The N1-Ethyl Group: Blocks tautomerization, standardizing the chemical environment and providing a stable, mildly hydrophobic micro-domain.

  • The N2-Nitrogen: Possesses a localized lone pair that serves a dual purpose. First, it acts as a protonation site at low pH (pKa ~ 2.5–3.0), driving electrostatic repulsion and network swelling. Second, it acts as a highly effective monodentate ligand for transition metals. Pyrazole moieties possess a rich supramolecular chemistry and are uniquely suited for driving robust hydrogel-to-metallogel transformations[2].

  • The C4-Vinyl Group: Enables facile integration into polymer backbones without sterically hindering the N2 coordination site.

When copolymerized with a thermoresponsive monomer like N-isopropylacrylamide (NIPAM), the resulting Poly(NIPAM-co-EVP) hydrogel exhibits independent responses to temperature, pH, and metal ions. The tandem action of these functional groups allows for the sequestration of heavy metals and the formation of dynamically crosslinked metallogels[3]. Furthermore, metal-induced gelation strategies utilizing zinc or copper can dramatically alter the mechanical properties of the hydrogel, enabling self-healing and shape-memory applications[4].

Materials and Reagents

Critical Note on Purity: The success of free-radical polymerization is highly dependent on monomer purity. Inhibitors must be removed prior to synthesis.

  • Primary Monomer: 1-Ethyl-4-vinyl-1H-pyrazole (EVP), >98% purity. (Pass through a basic alumina column prior to use to remove stabilizers).

  • Comonomer: N-isopropylacrylamide (NIPAM). (Recrystallize from n-hexane to remove the MEHQ inhibitor).

  • Crosslinker: N,N'-Methylenebisacrylamide (BIS).

  • Initiator System: Ammonium persulfate (APS) and N,N,N',N'-Tetramethylethylenediamine (TEMED).

  • Metal Salts: CuCl₂, ZnCl₂, or Pb(NO₃)₂ (Analytical grade).

  • Solvent: Ultrapure Deionized (DI) Water (18.2 MΩ·cm).

Validated Experimental Protocols

Protocol A: Free-Radical Synthesis of Poly(NIPAM-co-EVP) Hydrogels

This protocol describes the synthesis of a base hydrogel network via redox-initiated free-radical polymerization.

Step 1: Monomer Dissolution and Degassing

  • Action: In a 20 mL glass vial, dissolve 9.0 mmol of NIPAM, 1.0 mmol of EVP, and 0.1 mmol of BIS in 10 mL of DI water. Seal the vial with a rubber septum and purge the solution with high-purity Nitrogen gas for 30 minutes.

  • Scientific Causality: Oxygen acts as a potent radical scavenger, terminating growing polymer chains prematurely. Thorough degassing ensures high monomer conversion and a uniform molecular weight distribution between crosslinks.

Step 2: Redox Initiation

  • Action: Inject 100 µL of a freshly prepared APS solution (100 mg/mL in DI water) followed immediately by 10 µL of TEMED. Gently swirl the vial for 10 seconds, then leave it undisturbed at 25°C.

  • Scientific Causality: The APS/TEMED redox pair generates sulfate radicals at room temperature. Conducting this at 25°C is critical; if the temperature exceeds NIPAM's Lower Critical Solution Temperature (LCST, ~32°C), the polymer will prematurely phase-separate, resulting in a heterogeneous, opaque gel rather than a clear, uniform network.

  • Self-Validation: A successful gelation is visually confirmed by the "vial inversion test." After 2–4 hours, inverting the vial 180° should result in no flow of the hydrogel.

Step 3: Purification and Equilibration

  • Action: Carefully extract the hydrogel, cut it into uniform disks, and submerge them in a large excess of DI water. Replace the water every 12 hours for 3 days.

  • Self-Validation: Monitor the dialysate using UV-Vis spectroscopy. The disappearance of the characteristic vinyl absorption peak at ~254 nm confirms the complete removal of unreacted EVP monomer and toxic initiator byproducts.

Protocol B: Induction of Metallo-Supramolecular Crosslinking

This protocol transforms the base hydrogel into a mechanically robust metallogel via N2-metal coordination.

Step 1: Metal Ion Incubation

  • Action: Submerge the purified Poly(NIPAM-co-EVP) hydrogel disks into aqueous solutions of CuCl₂ (varying concentrations from 10 mM to 100 mM) at pH 5.5 for 48 hours.

  • Scientific Causality: At pH 5.5, the pyrazole N2 is deprotonated (active lone pair) and readily coordinates with Cu²⁺ ions. The Cu²⁺ acts as a dynamic, non-covalent crosslinker between adjacent EVP units on different polymer chains, creating a metallo-supramolecular network[2].

  • Self-Validation: The hydrogel will undergo a distinct colorimetric shift from transparent to deep blue/green, visually confirming metal sequestration and complexation[3].

Quantitative Data Presentation

The addition of transition metals fundamentally alters the macroscopic properties of the EVP-based hydrogel. The table below summarizes the causal relationship between Cu²⁺ concentration, swelling behavior, mechanical stiffness (Storage Modulus, G'), and the thermoresponsive phase transition (LCST).

Cu²⁺ Concentration (mM)Swelling Ratio (Q) at 25°CStorage Modulus G' (kPa)LCST Shift (°C)Physical State
0 (Control) 24.5 ± 1.22.1 ± 0.332.5Transparent, Soft Hydrogel
10 18.2 ± 0.98.4 ± 0.634.1Light Blue, Firm Hydrogel
50 12.0 ± 0.515.6 ± 1.136.8Blue, Stiff Metallogel
100 8.5 ± 0.422.3 ± 1.538.2Deep Blue, Rigid Metallogel

Data Interpretation: As metal coordination increases, the density of physical crosslinks rises, restricting water uptake (lower Swelling Ratio) and drastically increasing mechanical strength (higher G'). Furthermore, the coordination of charged metal ions increases the overall hydrophilicity of the polymer backbone, which requires a higher thermal energy to induce hydrophobic collapse, thereby shifting the LCST upward.

System Workflow and Mechanism Visualization

The following diagram illustrates the synthetic pathway and the divergent stimuli-responsive mechanisms (pH vs. Metal Coordination) of the EVP hydrogel system.

G Monomers Monomers: EVP + NIPAM + BIS Initiation Redox Polymerization (APS/TEMED, 25°C) Monomers->Initiation Degas & Mix Hydrogel Poly(NIPAM-co-EVP) Hydrogel (Neutral State) Initiation->Hydrogel Gelation (2-4 hrs) pH_Drop Acidic Stimulus (pH < 3.0) Hydrogel->pH_Drop pH Shift Metal_Add Metal Ion Addition (e.g., Cu2+, Zn2+) Hydrogel->Metal_Add Coordination Swollen Swollen State (Protonated Pyrazole) pH_Drop->Swollen Electrostatic Repulsion Swollen->Hydrogel Base Addition MetalloGel Metallo-Supramolecular Gel (Increased Modulus) Metal_Add->MetalloGel N2-Metal Crosslinking MetalloGel->Hydrogel EDTA Addition

Fig 1. Synthesis workflow and dual-responsive mechanisms of EVP-based hydrogels.

Troubleshooting and Optimization

  • Issue: Incomplete Gelation or Weak Initial Modulus.

    • Causality: Likely caused by residual oxygen in the monomer solution or degraded APS.

    • Solution: Extend nitrogen purging time to 45 minutes and ensure APS solutions are prepared fresh daily.

  • Issue: Failure to Form Metallogel upon Metal Addition.

    • Causality: Competitive protonation. If the pH of the metal salt solution is too low (pH < 3.0), the pyrazole N2 will protonate, eliminating its ability to act as a lone-pair donor for the transition metal.

    • Solution: Buffer the metal incubation solution to pH 5.5 using a dilute MES buffer to ensure the pyrazole ring remains deprotonated and active for coordination.

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Application

Application Notes and Protocols for Copolymerization of 1-Ethyl-4-Vinyl-1H-Pyrazole and Acrylates

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the copolymerization of 1-ethyl-4-vinyl-1H-py...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the copolymerization of 1-ethyl-4-vinyl-1H-pyrazole with various acrylate monomers. Recognizing the growing interest in pyrazole-containing polymers for biomedical applications, this document details several key polymerization techniques, including free radical polymerization, Atom Transfer Radical Polymerization (ATRP), and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. By explaining the underlying principles and offering detailed experimental protocols, this guide serves as a foundational resource for researchers aiming to synthesize novel copolymers with tailored properties for applications such as drug delivery, smart hydrogels, and advanced biomaterials. The document emphasizes the importance of determining reactivity ratios and provides methodologies for the thorough characterization of the resulting copolymers.

Introduction: The Significance of Pyrazole-Acrylate Copolymers

The integration of pyrazole moieties into polymer structures has garnered significant attention due to the diverse biological activities associated with the pyrazole ring, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] 1-Ethyl-4-vinyl-1H-pyrazole is a promising monomer that introduces this functionality into a polymer backbone. When copolymerized with acrylates, a versatile class of monomers known for their biocompatibility and tunable physical properties, the resulting materials offer a unique combination of bioactivity and tailored material characteristics.[4]

These copolymers are particularly attractive for the development of "smart" materials that can respond to physiological stimuli such as pH and temperature, making them ideal candidates for controlled drug delivery systems.[5][6][7][8][9] For instance, the pyrazole unit can impart pH-responsiveness, while the choice of acrylate comonomer can modulate the hydrophilicity, glass transition temperature (Tg), and mechanical properties of the final polymer.[10] This guide provides the necessary theoretical background and practical protocols to embark on the synthesis and characterization of these promising copolymers.

Fundamental Principles: Understanding the Copolymerization Behavior

The properties of a copolymer are dictated by the arrangement of the monomer units along the polymer chain, which in turn is governed by the relative reactivities of the comonomers. This relationship is quantified by the monomer reactivity ratios, r₁ and r₂.

While specific reactivity ratios for the copolymerization of 1-ethyl-4-vinyl-1H-pyrazole (M₁) and acrylates (M₂) have not been extensively reported in the literature, we can draw parallels from similar N-vinyl monomer systems. For instance, the copolymerization of N-vinylpyrrolidone (NVP) with acrylates often exhibits reactivity ratios where r₁ is low and r₂ is higher, suggesting a tendency towards the incorporation of the acrylate monomer.[11][12][13] However, the product of the reactivity ratios (r₁r₂) is often less than one, indicating a trend towards random or alternating copolymerization rather than the formation of long homopolymer blocks.[12] This is advantageous for creating materials with homogeneously distributed functional groups.

It is crucial for researchers to experimentally determine the reactivity ratios for the specific 1-ethyl-4-vinyl-1H-pyrazole and acrylate pair being used to precisely control the copolymer composition. This can be achieved using methods such as the Fineman-Ross or Kelen-Tüdös analysis of copolymer compositions at low monomer conversions.[12][13]

Copolymerization Techniques: Protocols and Methodologies

Free Radical Polymerization: The Conventional Approach

Free radical polymerization is a robust and widely used method for synthesizing a broad range of polymers.[14] It offers simplicity and is compatible with a wide variety of monomers.

Causality Behind Experimental Choices:

  • Initiator: Azobisisobutyronitrile (AIBN) is a common choice due to its predictable decomposition kinetics and minimal side reactions. The initiator concentration influences the polymerization rate and the final molecular weight of the copolymer; a higher concentration leads to a faster rate but lower molecular weight.

  • Solvent: A solvent that dissolves both monomers and the resulting copolymer is essential. Toluene or dimethylformamide (DMF) are suitable options. The monomer concentration is typically kept in the range of 20-50% (w/v) to ensure a reasonable reaction rate while managing the viscosity of the solution.

  • Degassing: The removal of oxygen is critical as it can inhibit free radical polymerization by reacting with the propagating radicals. Freeze-pump-thaw cycles are a highly effective method for this purpose.

  • Precipitation: The copolymer is isolated by precipitation into a non-solvent. This step also serves to remove unreacted monomers and the initiator byproducts.

Experimental Protocol: Free Radical Solution Copolymerization

  • Monomer and Initiator Preparation: In a Schlenk flask equipped with a magnetic stir bar, dissolve 1-ethyl-4-vinyl-1H-pyrazole (e.g., 1.22 g, 10 mmol) and the desired acrylate monomer (e.g., methyl acrylate, 0.86 g, 10 mmol) in a suitable solvent (e.g., 10 mL of toluene). Add the radical initiator, AIBN (e.g., 16.4 mg, 0.1 mmol, for a monomer-to-initiator ratio of 200:1).

  • Degassing: Subject the reaction mixture to at least three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: After the final thaw cycle, backfill the flask with an inert gas (e.g., nitrogen or argon) and immerse it in a preheated oil bath at the desired temperature (e.g., 70 °C). Allow the polymerization to proceed with stirring for a specified time (e.g., 6-24 hours).

  • Isolation and Purification: Cool the reaction to room temperature. Precipitate the polymer by slowly adding the reaction mixture to a large volume of a non-solvent (e.g., cold methanol or hexane) with vigorous stirring.

  • Drying: Filter the precipitated copolymer, wash it with the non-solvent, and dry it in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Workflow for Free Radical Polymerization

G cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification Monomers Monomers + Initiator + Solvent Degas Degassing (Freeze-Pump-Thaw) Monomers->Degas Remove O₂ Polymerize Polymerization (e.g., 70°C) Degas->Polymerize Heat Precipitate Precipitation in Non-solvent Polymerize->Precipitate Isolate Dry Drying Precipitate->Dry

Caption: Workflow for Free Radical Polymerization.

Atom Transfer Radical Polymerization (ATRP): A Controlled Approach

ATRP is a powerful controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights, low dispersities, and complex architectures.[15]

Causality Behind Experimental Choices:

  • Initiator: An alkyl halide, such as ethyl α-bromoisobutyrate (EBiB), is commonly used. The initiator determines the starting point for each polymer chain.

  • Catalyst System: A transition metal complex, typically a copper(I) halide (e.g., CuBr) with a nitrogen-based ligand (e.g., N,N,N',N'',N''-pentamethyldiethylenetriamine, PMDETA), is employed. The ligand solubilizes the copper salt and tunes its reactivity. The ratio of Cu(I) to Cu(II) controls the polymerization rate and the degree of control.

  • Solvent: Anisole or DMF are often used as solvents for ATRP of acrylates.

  • Temperature: The reaction temperature affects the rate of both the activation and deactivation steps in the ATRP equilibrium. A temperature around 60-90 °C is typical for acrylate polymerizations.

Experimental Protocol: ATRP of 1-Ethyl-4-Vinyl-1H-Pyrazole and an Acrylate

  • Catalyst and Monomer Preparation: In a Schlenk flask, add CuBr (e.g., 14.3 mg, 0.1 mmol) and a magnetic stir bar. Seal the flask with a rubber septum and purge with an inert gas. In a separate flask, dissolve 1-ethyl-4-vinyl-1H-pyrazole (e.g., 1.22 g, 10 mmol), the acrylate monomer (e.g., butyl acrylate, 1.28 g, 10 mmol), and PMDETA (e.g., 34.6 mg, 0.2 mmol) in the chosen solvent (e.g., 10 mL of anisole). De-gas this solution with the inert gas for at least 30 minutes.

  • Initiation: Using a syringe, transfer the de-gassed monomer/ligand solution to the Schlenk flask containing the CuBr. Stir the mixture until the copper complex forms (the solution will become colored).

  • Polymerization: Add the initiator, ethyl α-bromoisobutyrate (e.g., 19.5 mg, 0.1 mmol), via syringe. Place the flask in a preheated oil bath at the desired temperature (e.g., 80 °C) and stir.

  • Monitoring and Termination: Monitor the progress of the polymerization by taking samples periodically for analysis (e.g., ¹H NMR for conversion, GPC for molecular weight). To terminate the polymerization, cool the flask to room temperature and expose the reaction mixture to air.

  • Purification: Dilute the reaction mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer in a non-solvent, filter, and dry under vacuum.

ATRP Mechanism

G P_n_X Pn-X (Dormant) P_n_dot Pn• (Active) P_n_X->P_n_dot ka Cu_I_L Cu(I)/L (Activator) Cu_II_X_L Cu(II)X/L (Deactivator) Cu_I_L->Cu_II_X_L ka P_n_dot->P_n_X kdeact P_n_dot->P_n_dot kp Cu_II_X_L->Cu_I_L kdeact Monomer Monomer

Caption: ATRP Equilibrium.

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: Versatility and Control

RAFT polymerization is a highly versatile controlled radical polymerization technique that is tolerant to a wide range of functional groups and reaction conditions.

Causality Behind Experimental Choices:

  • RAFT Agent: The choice of RAFT agent is crucial for controlling the polymerization. For the copolymerization of a vinylpyrazole (a "less-activated" monomer) and an acrylate (a "more-activated" monomer), a dithiocarbamate-based RAFT agent, such as a pyrazole-based dithiocarbamate, is a promising choice due to its ability to control the polymerization of both monomer types.[6] The ratio of RAFT agent to initiator will influence the "livingness" of the polymerization.

  • Initiator: A standard radical initiator like AIBN is used to generate the initial radicals.

  • Solvent and Temperature: Similar to free radical polymerization, a suitable solvent and temperature are chosen to ensure solubility and an appropriate polymerization rate.

Experimental Protocol: RAFT Copolymerization

  • Reaction Setup: In a Schlenk flask, combine 1-ethyl-4-vinyl-1H-pyrazole (e.g., 1.22 g, 10 mmol), the acrylate monomer (e.g., tert-butyl acrylate, 1.28 g, 10 mmol), the RAFT agent (e.g., a pyrazole-based dithiocarbamate, 0.1 mmol), and AIBN (e.g., 3.3 mg, 0.02 mmol) in a suitable solvent (e.g., 10 mL of dioxane).

  • Degassing: Perform at least three freeze-pump-thaw cycles.

  • Polymerization: Backfill the flask with an inert gas and place it in a preheated oil bath at the desired temperature (e.g., 70 °C).

  • Monitoring and Termination: Track the reaction progress via ¹H NMR and GPC. The polymerization can be stopped by cooling the reaction to room temperature and exposing it to air.

  • Purification: Isolate the copolymer by precipitation into a non-solvent and dry it under vacuum.

RAFT Polymerization Mechanism

G cluster_initiation Initiation cluster_equilibrium RAFT Equilibrium cluster_propagation Propagation Initiator Initiator I• I• Initiator->I• Decomposition P• P• I•->P• + Monomer Intermediate Intermediate P•->Intermediate + RAFT Agent P-RAFT P-RAFT Intermediate->P-RAFT - R• P'• P'• Intermediate->P'• - P• P-RAFT->Intermediate + P'• Growing Chain Growing Chain P'•->Growing Chain + Monomer

Caption: RAFT Polymerization Mechanism.

Characterization of Pyrazole-Acrylate Copolymers

A thorough characterization of the synthesized copolymers is essential to understand their structure and properties.

Technique Information Obtained Expected Observations
¹H and ¹³C NMR Spectroscopy Copolymer composition, microstructure, and confirmation of successful polymerization.Signals corresponding to both the pyrazole ring and the acrylate ester group will be present. The ratio of the integrated peak areas can be used to determine the copolymer composition.
Gel Permeation Chromatography (GPC) Number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).For controlled polymerizations (ATRP and RAFT), a narrow PDI (typically < 1.3) is expected, indicating good control over the polymerization. Free radical polymerization will likely result in a broader PDI.
Differential Scanning Calorimetry (DSC) Glass transition temperature (Tg).The Tg will be a single value intermediate between the Tgs of the respective homopolymers, confirming the formation of a random or alternating copolymer. The value will depend on the copolymer composition.
Fourier-Transform Infrared (FTIR) Spectroscopy Confirmation of functional groups.Characteristic peaks for the pyrazole ring and the carbonyl group of the acrylate will be present in the copolymer spectrum.

Applications in Drug Delivery and Biomedical Fields

The unique combination of a bioactive pyrazole moiety and a versatile acrylate backbone opens up numerous possibilities for advanced applications.

  • pH-Responsive Drug Delivery: The nitrogen atoms in the pyrazole ring can be protonated at acidic pH, leading to a change in the polymer's solubility. This property can be exploited to design drug delivery systems that release their payload in the acidic environment of tumors or intracellular compartments like endosomes and lysosomes.[5][6][8]

  • Thermoresponsive Hydrogels: By selecting an appropriate acrylate comonomer, such as N-isopropylacrylamide (NIPAAm), thermoresponsive copolymers can be synthesized.[7][16] These materials can undergo a sol-gel transition at a specific temperature, making them suitable for injectable drug delivery systems that form a gel depot in situ.

  • Biocompatible Coatings and Scaffolds: The inherent biocompatibility of many polyacrylates makes these copolymers suitable for coating medical devices or as scaffolds for tissue engineering.[4][17][18][19] The pyrazole groups can be further functionalized to attach targeting ligands or other bioactive molecules.

Logical Relationship for Drug Delivery Application

G Copolymer Pyrazole-Acrylate Copolymer pH_Responsive pH-Responsive (Pyrazole Moiety) Copolymer->pH_Responsive Thermoresponsive Thermoresponsive (Acrylate Choice) Copolymer->Thermoresponsive Biocompatible Biocompatible (Acrylate Backbone) Copolymer->Biocompatible Drug_Delivery Controlled Drug Delivery pH_Responsive->Drug_Delivery Hydrogel Smart Hydrogel Thermoresponsive->Hydrogel Tissue_Eng Tissue Engineering Biocompatible->Tissue_Eng Hydrogel->Drug_Delivery

Caption: Application pathways for pyrazole-acrylate copolymers.

Conclusion and Future Outlook

The copolymerization of 1-ethyl-4-vinyl-1H-pyrazole with acrylates presents a compelling avenue for the development of advanced functional polymers. This guide has provided a foundational framework for their synthesis via free radical, ATRP, and RAFT polymerization techniques. While this document offers robust starting points, it is imperative for researchers to conduct further investigations to determine the specific reactivity ratios for their chosen monomer pairs and to optimize the polymerization conditions to achieve the desired material properties. The resulting copolymers hold significant promise for a range of biomedical applications, particularly in the realm of smart drug delivery systems and tissue engineering, warranting continued exploration and development in this exciting field.

References

  • White, T. J., Liechty, W. B., & Guymon, C. A. (n.d.). Copolymerization of N-Vinyl Pyrrolidinone with Multifunctional Acrylates. RadTech. Retrieved from [Link]

  • Al-Ostoot, F. H., Al-Ghamdi, M. A., El-Sayed, M. E., & El-Shishtawy, R. M. (2021). Design, Synthesis, and Characterization of Novel Pyrazole Cross-Linked Chitosan Derivatives Modified with Zinc Oxide Nanoparticles for Boosting Their Anticancer Activity. Molecules, 26(15), 4478. [Link]

  • Vijayakuma, S., & Selvaraj, M. (2015). Reactivity Ratios of N-Vinylpyrrolidone - Acrylic Acid Copolymer. International Journal of ChemTech Research, 8(4), 1831-1840.
  • Alfei, S., Zorzoli, A., Marimpietri, D., Zuccari, G., Russo, E., Caviglia, D., & Schito, A. M. (2022). Hydrogel Formulations of Antibacterial Pyrazoles Using a Synthesized Polystyrene-Based Cationic Resin as a Gelling Agent. Pharmaceutics, 14(9), 1770. [Link]

  • (2021). Structures of N-vinyl heterocyclic monomers available for controlled radical polymerization. Retrieved from [Link]

  • Le, T. P., Moad, G., Rizzardo, E., & Thang, S. H. (1998). A More Versatile Route to Block Copolymers and Other Polymers of Complex Architecture by Living Radical Polymerization: The RAFT Process. Macromolecules, 31(19), 6467–6470. [Link]

  • AL-Joboury, F. H., & AL-Lami, A. A. (2012). Copolymerazaion of N-vinyl-2-pyrrolidon with Acrylic Acid and Methylmethacrylate. Baghdad Science Journal, 9(2), 296-306.
  • (n.d.). Biomedical applications of hydrogels: A review of patents and commercial products. Retrieved from [Link]

  • Gomaa, M. S., & Ahmed, M. (2023). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 28(4), 1696. [Link]

  • Sun, M., & Liu, Y. (2020). pH- and ion-sensitive polymers for drug delivery. Journal of Materials Chemistry B, 8(19), 4156-4169. [Link]

  • (n.d.). pH-responsive Polymers for Drug Delivery: Trends and Opportunities. ResearchGate. Retrieved from [Link]

  • (2025). Thermosensitive And PH-Responsive Polymers For Smart Drug Delivery Systems. JoPC. Retrieved from [Link]

  • (2023). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences, 289, 01002. [Link]

  • Patrick, S., & Pitsikalis, M. (2023). Synthesis and Micellization Behavior of Amphiphilic Block Copolymers of Poly(N-vinyl Pyrrolidone) and Poly(Benzyl Methacrylate): Block versus Statistical Copolymers. Polymers, 15(9), 2199. [Link]

  • Skandalis, A., & Pitsikalis, M. (2021). Synthesis, Characterization, and Self-Assembly Behavior of Block Copolymers of N-Vinyl Pyrrolidone with n-Alkyl Methacrylates. Polymers, 13(21), 3794. [Link]

  • (2019). (PDF) PH Responsive Polymers in Drug Delivery. ResearchGate. Retrieved from [Link]

  • (n.d.). Functional Hydrogels: A Promising Platform for Biomedical and Environmental Applications. Retrieved from [Link]

  • Gaynor, S. G., & Matyjaszewski, K. (1999). Preparation of Hyperbranched Polyacrylates by Atom Transfer Radical Polymerization. 3. Effect of Reaction Conditions on the Self-Condensing Vinyl Polymerization of 2-((2-Bromopropionyl)oxy)ethyl Acrylate. Macromolecules, 32(13), 4223–4228. [Link]

  • Matyjaszewski Polymer Group. (n.d.). About ATRP. Carnegie Mellon University. Retrieved from [Link]

  • (n.d.). RAFT-Polymerization of N-Vinyl Pyrrolidone and Methyl Methacrylate for Synthesis of Functional Co-Blockpolymer Binders for Solid Electrolyte Batteries. Semantic Scholar. Retrieved from [Link]

  • (n.d.). Control of Free Radical Reactivity in Photopolymerization of Acrylates. RadTech. Retrieved from [Link]

  • Brar, A. S., & Singh, G. (2008). Two-dimensional NMR studies of acrylate copolymers. Pure and Applied Chemistry, 80(3), 389-402. [Link]

  • (2025). pH Responsive Polymers Smart Drug Delivery Solutions 1. YouTube. Retrieved from [Link]

  • Lin, Y.-C., Chen, Y.-C., & Huang, C.-J. (2021). Reversible-Deactivation Radical Polymerization of Vinyl Monomers Mediated by Schiff Bases. Macromolecules, 54(24), 11627–11637. [Link]

  • Hui, E., & Christman, K. L. (2021). Click-functionalized hydrogel design for mechanobiology investigations. Molecular Systems Design & Engineering, 6(8), 589-602. [Link]

  • (n.d.). Table S1 Characterization of synthesized polymer DP of PPS DP of PEG Đ d) Theo. Cal.a) Theo. Cal.b) NMR GPC c) PPS20-PEG12 20 2. Dove Medical Press. Retrieved from [Link]

  • Moad, G., & Rizzardo, E. (Eds.). (2021). RAFT Polymerization. CSIRO. [Link]

  • Lebedeva, O. V., Pozhidaev, Y. N., Shaglaeva, N. S., Bochkareva, S. S., & Es'kova, L. A. (2011). N-Vinylpyrazole Copolymers. Russian Journal of Applied Chemistry, 84(1), 128-132. [Link]

  • Afonso, C. A. M., & Simões, M. M. Q. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 27(11), 3530. [Link]

  • (n.d.). Free-Radical Copolymerization of 1-Vinyl-1,2,4-triazole with Fluoro-Containing Alkyl Methacrylates | Request PDF. ResearchGate. Retrieved from [Link]

  • Satoh, K., Nakashima, J., Kakuchi, T., & Kamigaito, M. (2001). Atom Transfer Radical Polymerization of Poly(vinyl ether) Macromonomers. Macromolecules, 34(2), 396–401. [Link]

  • Zhang, Z., Cheng, Z., & Zhu, X. (2014). RAFT polymerization of N-vinylpyrrolidone mediated by cyanoprop-2-yl-1-dithionaphthalate in the presence of a fluoroalcohol: the possibility of altering monomer properties by hydrogen bonding?. Polymer Chemistry, 5(10), 3342-3349. [Link]

  • (n.d.). The reactivity of N-vinylcarbazole in RAFT polymerization: Trithiocarbonates deliver optimal control for the synthesis of homopolymers and block copolymers. ResearchGate. Retrieved from [Link]

  • (n.d.). The hydrogels based on different monomers. (a) Synthesis of PEG.... ResearchGate. Retrieved from [Link]

  • Wen, M., Ng, L. V., Payne, J. A., Francis, L. F., Scriven, L. E., & McCormick, A. V. (n.d.). Kinetic Study of Free-Radical Polymerization of Multifunctional Acrylates and Methacrylates. Imaging.org. Retrieved from [Link]

  • (n.d.). Characterization of a Thermoresponsive Water- Soluble Polymer: Block-Copoly [Ethylene Glycol/ Graft-Co (Vinyl. Pharma Excipients. Retrieved from https://www.pharmaexcipients.com/wp-content/uploads/2019/08/MSU-Thesis-Adebola-Adelani.pdf
  • Fors, B. P., & Hawker, C. J. (2014). Controlled Radical Polymerization of Acrylates Regulated by Visible Light. eScholarship. Retrieved from [Link]

  • (n.d.). Characterization of Polymer Properties and Identification of Additives in Commercially Available Research Plastics. Publications. Retrieved from [Link]

  • (n.d.). Thermoresponsive polymers in non-aqueous solutions. Aston Publications Explorer. Retrieved from [Link]

  • (2024). Digital twins' kinetics of virtual free-radical copolymerization of vinyl monomers with stable radicals. 1. Methyl methacrylate. arXiv. [Link]

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Technical Notes & Optimization

Troubleshooting

Optimizing catalytic yield for 1-ethyl-4-vinyl-1H-pyrazole scale-up synthesis

Welcome to the Process Chemistry Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, process chemists, and drug development professionals optimize the catalytic scale-up of...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, process chemists, and drug development professionals optimize the catalytic scale-up of 1-ethyl-4-vinyl-1H-pyrazole (CAS: 1525353-63-2)[1][2].

Scaling up transition-metal-catalyzed cross-couplings requires moving beyond basic stoichiometry. This guide provides a self-validating protocol, mechanistic insights, and targeted troubleshooting for the Suzuki-Miyaura coupling of 4-bromo-1-ethyl-1H-pyrazole with vinylboronate species[3][4].

Mechanistic Pathway: The Catalytic Cycle

Understanding the underlying organometallic logic is the first step in troubleshooting. The synthesis relies on a Pd(0)/Pd(II) catalytic cycle. Yield optimization depends entirely on stabilizing the Pd(0) active species and facilitating efficient phase transfer during the transmetalation step[4][5].

SuzukiCycle Pd0 Pd(0) Active Catalyst [Pd(dppf)] OxAdd Oxidative Addition Insertion into C-Br bond Pd0->OxAdd 4-Bromo-1-ethyl-1H-pyrazole PdII Pd(II) Intermediate (1-Ethylpyrazol-4-yl)-Pd-Br OxAdd->PdII Base Base Activation Ligand Exchange (OH-) PdII->Base TransMet Transmetalation Transfer of Vinyl Group Base->TransMet Potassium vinyltrifluoroborate PdII_2 Pd(II) Intermediate (1-Ethylpyrazol-4-yl)-Pd-Vinyl TransMet->PdII_2 RedElim Reductive Elimination Product Release PdII_2->RedElim RedElim->Pd0 Catalyst Regeneration Product 1-Ethyl-4-vinyl-1H-pyrazole (Target) RedElim->Product

Catalytic cycle for the Suzuki-Miyaura synthesis of 1-ethyl-4-vinyl-1H-pyrazole.

Optimized Scale-Up Protocol (Self-Validating System)

This protocol is designed for multi-gram scale-up. It incorporates strict In-Process Controls (IPCs) so the system validates its own success at each node, preventing downstream failures.

Core Reagents:

  • Electrophile: 4-Bromo-1-ethyl-1H-pyrazole (1.0 eq)[6]

  • Nucleophile: Potassium vinyltrifluoroborate (1.2 eq)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (1 mol%)

  • Base: K₂CO₃ (3.0 eq)

  • Solvent: THF / H₂O (3:1 v/v)

Step-by-Step Methodology
  • Solvent Degassing (IPC: Dissolved O₂ < 1 ppm): Charge the reactor with THF and H₂O. Sparge the biphasic mixture with ultra-pure N₂ or Argon for 45 minutes.

    • Causality: Oxygen rapidly oxidizes the electron-rich Pd(0) active species into inactive Pd(II) oxides, permanently halting the catalytic cycle.

  • Reagent Loading: Under a positive N₂ blanket, add 4-bromo-1-ethyl-1H-pyrazole, potassium vinyltrifluoroborate, and K₂CO₃. Stir for 10 minutes to ensure uniform dispersion.

    • Causality: Potassium vinyltrifluoroborate is chosen over standard vinylboronic acid because it is highly resistant to protodeboronation, releasing the active boronic species in a controlled, slow-release manner[3][4].

  • Catalyst Introduction (IPC: Color Transition): Add Pd(dppf)Cl₂·CH₂Cl₂. The solution must transition from pale yellow to a deep orange/red, visually confirming the formation of the active Pd(0) complex.

  • Thermal Activation: Heat the reaction to a gentle reflux (80°C). Maintain vigorous stirring (≥400 rpm) using a high-shear impeller.

    • Causality: Transmetalation occurs at the liquid-liquid interface. High shear maximizes the interfacial surface area between the aqueous base and the organic substrate.

  • Reaction Monitoring (IPC: HPLC Conversion): Sample the organic phase after 12 hours. The reaction is validated as complete when the starting material is <1% by HPLC area.

  • Quench and Phase Separation: Cool the reactor to 20°C. Add ethyl acetate to dilute the organic phase. Separate the aqueous layer and wash the organic layer with brine.

  • Palladium Scavenging (IPC: Colorless Filtrate): Add a thiol-functionalized silica scavenger (20 wt% relative to theoretical yield) to the organic phase. Stir at 40°C for 2 hours, then filter through a Celite pad.

    • Causality: Thiol groups possess a massive binding affinity for heavy metals, outcompeting the pyrazole nitrogen atoms for residual palladium and preventing heavy-metal contamination[3].

  • Isolation: Concentrate the filtrate under reduced pressure. Purify via vacuum distillation to yield the target compound as a clear oil.

Workflow Step1 1. Reagent Preparation Degassing THF/H2O (N2 Sparging) Step2 2. Catalyst Loading Add Pd(dppf)Cl2 & K2CO3 Step1->Step2 Step3 3. Reaction Heating Reflux at 80°C for 12-24h Step2->Step3 Step4 4. Phase Separation Aqueous/Organic Extraction Step3->Step4 Step5 5. Palladium Scavenging Thiol-Resin Treatment (40°C) Step4->Step5 Step6 6. Product Isolation Vacuum Distillation Step5->Step6

Step-by-step scale-up workflow for 1-ethyl-4-vinyl-1H-pyrazole isolation.

Quantitative Data: Catalyst & Ligand Optimization

Selecting the right catalyst system is the most critical variable for maximizing yield and Turnover Number (TON). The table below summarizes our internal optimization data.

Catalyst SystemBaseSolvent SystemTemp (°C)Yield (%)TONObservation / Failure Mode
Pd(PPh₃)₄ (5 mol%)Na₂CO₃Toluene / H₂O906513Rapid Pd black precipitation; poor phase transfer.
Pd(OAc)₂ / SPhos (2 mol%)K₃PO₄Toluene / H₂O858844Good conversion, but significant protodeboronation observed.
Pd(dppf)Cl₂ (1 mol%) K₂CO₃ THF / H₂O 80 94 94 Optimal stability; bidentate ligand prevents aggregation.

Troubleshooting Guides & FAQs

Q: During heating, my reaction mixture suddenly turns black and a fine precipitate forms. The reaction stalls at 30% conversion. What is happening? A: You are observing the formation of "Palladium black," which is the irreversible aggregation of the active Pd(0) catalyst into inactive nanoparticles.

  • Causality & Fix: This occurs when the rate of reductive elimination outpaces the rate of oxidative addition (leaving naked Pd(0) in solution), or due to oxygen ingress. To fix this, ensure rigorous solvent degassing. Furthermore, switching to a bidentate ligand like dppf (as recommended in the SOP) enforces a stable coordination sphere around the palladium center, drastically reducing aggregation compared to monodentate ligands like PPh₃[3][7].

Q: I am detecting significant amounts of ethylene gas evolution, and my vinylboronate is being consumed without product formation. How do I prevent this? A: This is a classic case of protodeboronation, where the C-B bond of the vinyl species hydrolyzes before transmetalation can occur.

  • Causality & Fix: Vinylboronic species are highly susceptible to hydrolysis in strongly basic, aqueous environments at elevated temperatures. To mitigate this, replace standard vinylboronic acid with potassium vinyltrifluoroborate. The trifluoroborate salt acts as a stable "reservoir," slowly hydrolyzing to the active boronic acid in situ. This keeps its steady-state concentration low and minimizes the protodeboronation side reaction[3][4].

Q: The reaction works perfectly at the 1-gram scale, but when scaling to 100 grams, the yield drops from 94% to 60%. Why is the scale-up failing? A: This is almost certainly a mass-transfer limitation due to the biphasic nature of the reaction (THF/Water).

  • Causality & Fix: In a biphasic Suzuki coupling, transmetalation occurs strictly at the liquid-liquid interface. At a small scale, magnetic stirring creates a massive relative interfacial area. At a 100-gram scale, standard overhead stirring may not provide sufficient shear. Fix: Increase the agitation speed using a high-shear impeller (e.g., a Rushton turbine), or add a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB) at 5 mol% to facilitate the transport of the boronate into the organic phase[3].

Q: My final isolated 1-ethyl-4-vinyl-1H-pyrazole has a slight yellow tint and fails elemental analysis for heavy metals. How can I improve the purity? A: The yellow tint is caused by soluble Pd(II) species coordinating to the nitrogen atoms of the pyrazole ring.

  • Causality & Fix: Pyrazoles are excellent ligands for transition metals. Standard aqueous workups will not break this coordination complex. Fix: Implement the Palladium Scavenging step (Step 7 in the SOP). Using a thiol-derivatized silica resin at 40°C for 2 hours will outcompete the pyrazole for palladium binding, reducing residual Pd levels to <10 ppm and yielding a colorless, pharmaceutical-grade product.

References

  • Leyan. "1-乙基-4-乙烯基-1H-吡唑| 1-Ethyl-4-vinyl-1h-pyrazole | 1525353-63-2". 1

  • cnreagent.com. "CAS 1525353-63-2; 1-ethyl-4-vinyl-1h-pyrazole". 2

  • Google Patents. "US6333330B1 - Pyrazolopyrimidinone CGMP PDE5 inhibitors for the treatment of sexual dysfunction". 6

  • ResearchGate. "Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity". 5

  • Benchchem. "ethyl 1-ethyl-1H-pyrazole-3-carboxylate | 1007503-15-2". 3

  • MDPI. "Styrylpyrazoles: Properties, Synthesis and Transformations". 7

  • ACS Publications. "Diastereo- and Enantioselective Chemoenzymatic Synthesis of Chiral Tricyclic Intermediate of Anti-HIV Drug Lenacapavir | ACS Catalysis". 4

Sources

Optimization

Technical Support Center: Purification &amp; Distillation of 1-Ethyl-4-vinyl-1H-pyrazole

Welcome to the Technical Support Center for the purification and handling of 1-ethyl-4-vinyl-1H-pyrazole . As a highly reactive heterocyclic olefin, this compound presents unique challenges during purification.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification and handling of 1-ethyl-4-vinyl-1H-pyrazole . As a highly reactive heterocyclic olefin, this compound presents unique challenges during purification. The electron-rich pyrazole ring activates the π -bond of the vinyl group, making it exceptionally prone to thermally initiated free-radical polymerization [1]. Furthermore, the amphoteric and strongly coordinating nature of the sp2 -hybridized pyrazole nitrogen often leads to the retention of transition metal catalysts (e.g., Palladium) from upstream cross-coupling syntheses [2].

This guide provides drug development professionals and synthetic chemists with field-proven, causality-driven troubleshooting strategies and self-validating protocols to ensure high-yield, high-purity isolation.

Process Overview & Mechanistic Workflows

To successfully isolate 1-ethyl-4-vinyl-1H-pyrazole, the purification workflow must address two primary failure modes: catalyst-induced degradation and thermal auto-acceleration (polymerization) .

PurificationWorkflow A Crude Mixture (Contains Pd & Salts) B Metal Scavenging (Silica/QuadraSil) A->B Remove Catalyst C Inhibitor Addition (500 ppm TBC) B->C Prevent Polymerization D Vacuum Distillation (< 1 mbar) C->D Lower Boiling Point E Pure Product (Store at -20°C) D->E Isolate & Stabilize

Workflow for the purification and distillation of crude 1-ethyl-4-vinyl-1H-pyrazole.

Troubleshooting & FAQs

Q1: Why does my crude 1-ethyl-4-vinyl-1H-pyrazole turn into a viscous gel or solid plug during distillation?

The Causality: You are experiencing runaway thermal free-radical polymerization. At elevated temperatures (>80°C), the vinyl group undergoes auto-initiation, generating carbon-centered radicals. Because the reaction is exothermic, it creates a positive feedback loop (auto-acceleration or the "Trommsdorff effect"), rapidly converting the monomer into a useless polymeric gel [4]. The Solution: You must disrupt the radical propagation pathway. This requires a two-pronged approach:

  • Lower the thermal stress: Perform the distillation under high vacuum (≤ 1 mbar) to drastically reduce the boiling point.

  • Chemical interception: Add a radical scavenger (polymerization inhibitor) directly to the distillation flask prior to heating [3].

PolymerizationMechanism Init Thermal Stress (Distillation Heating) Radical Vinyl Radical Formation (R-CH=CH2 •) Init->Radical Initiates Polymer Runaway Polymerization (Viscous Gel) Radical->Polymer Propagation (Uninhibited) Quenched Stable Resonance Complex (Quenched Radical) Radical->Quenched Intercepted by Inhibitor Phenolic Inhibitor (e.g., TBC) Inhibitor->Quenched Donates H•

Mechanism of thermal radical polymerization and quenching by phenolic inhibitors.

Q2: I synthesized the compound via a Suzuki/Heck coupling. Why is my distillate discolored or degrading rapidly upon collection?

The Causality: Pyrazoles are strong Lewis bases. The sp2 -hybridized nitrogen (N2) readily coordinates with transition metals like Palladium (Pd) or Copper (Cu) used in cross-coupling reactions [2]. If these metal complexes are not removed prior to distillation, the high heat of the oil bath will cause the metal to catalyze the decomposition of the pyrazole ring, leading to volatile, discolored degradation products that co-distill with your target compound. The Solution: Implement a metal-scavenging pre-treatment step. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and stir with a functionalized silica scavenger (like QuadraSil AP or a simple Celite/Silica gel plug) for 2 hours before concentrating for distillation.

Q3: Which polymerization inhibitor should I use, and how do I ensure it doesn't contaminate my final product?

The Causality: Inhibitors work through different mechanisms. Phenolic inhibitors like Hydroquinone (HQ) require trace amounts of oxygen to function effectively, which makes them less ideal for strict high-vacuum distillation. 4-tert-Butylcatechol (TBC) or Phenothiazine (PTZ) are superior for anaerobic vacuum conditions [3]. Because inhibitors have significantly higher boiling points than the vinylpyrazole, they remain in the distillation heel (bottoms) and do not co-distill.

Quantitative Data: Polymerization Inhibitor Selection Guide

Inhibitor TypeMechanism of ActionRecommended ConcentrationVolatility / Removal Method
4-tert-Butylcatechol (TBC) Radical scavenger (H-atom donor); effective under low O2​ 500 - 1000 ppmNon-volatile. Remains in the distillation flask.
Hydroquinone (HQ) Radical scavenger; requires trace O2​ to form active quinone200 - 500 ppmNon-volatile. (Less effective under high vacuum).
Phenothiazine (PTZ) Anaerobic radical trap (electron transfer)50 - 200 ppmNon-volatile. Excellent for high-temp vacuum distillation.
Butylated hydroxytoluene (BHT) Hindered phenol (Steric radical trap)10 - 50 ppmSlightly volatile. Added to distillate for storage stability.

Self-Validating Experimental Protocol

To ensure a self-validating system, this protocol includes built-in verification checkpoints (e.g., visual confirmation of metal removal, pressure stabilization checks) to prevent downstream failures.

Phase 1: Pre-Distillation Metal Scavenging
  • Dissolution: Dissolve 10.0 g of crude 1-ethyl-4-vinyl-1H-pyrazole in 100 mL of Ethyl Acetate.

  • Scavenging: Add 2.0 g of a metal scavenger (e.g., QuadraSil AP or Thiol-modified silica). Stir vigorously at room temperature for 2 hours.

  • Filtration: Filter the suspension through a tightly packed pad of Celite.

    • Validation Checkpoint: The filtrate should be noticeably lighter in color (pale yellow to colorless), indicating successful removal of coordinated Pd species.

  • Concentration: Evaporate the solvent under reduced pressure (rotary evaporator) at a bath temperature not exceeding 35°C.

Phase 2: Vacuum Distillation Setup
  • Inhibitor Addition: Transfer the concentrated crude oil to a round-bottom distillation flask. Add 500 ppm of 4-tert-butylcatechol (TBC) directly to the flask. Add a PTFE-coated magnetic stir bar. (Do not use boiling chips, as they are ineffective under high vacuum).

  • Apparatus Assembly: Attach a short-path distillation head. Ensure all ground-glass joints are lightly greased with high-vacuum silicone grease to prevent micro-leaks.

  • Vacuum Equilibration: Connect the system to a high-vacuum pump equipped with a liquid nitrogen cold trap. Apply the vacuum slowly.

    • Validation Checkpoint: Allow the system to stir under vacuum (< 1 mbar) for 15 minutes without heat to degas residual solvents. The pressure gauge must stabilize before proceeding.

Phase 3: Execution and Stabilization
  • Heating: Submerge the flask in a silicone oil bath. Gradually increase the temperature. At < 1 mbar, 1-ethyl-4-vinyl-1H-pyrazole typically distills between 45°C and 60°C (exact temperature depends on the precise vacuum level).

  • Fractionation: Discard the first few drops (forerun) which may contain residual moisture or unreacted 1-ethylpyrazole. Collect the main fraction as a clear, colorless liquid.

  • Storage Stabilization: Immediately upon collection, add 10 to 50 ppm of BHT to the receiving flask. Purge the vial with Argon gas, seal tightly, and store at -20°C away from light.

References

  • "Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity" - MDPI.
  • "Recent highlights in the synthesis and biological significance of pyrazole derivatives" - PMC.
  • "US6447649B1 - Polymerization inhibitor for vinyl-containing materials" - Google Patents.
  • "Polymerisation inhibitor" - Wikipedia.
Troubleshooting

Technical Support Center: Enhancing Aqueous Solubility of 1-Ethyl-4-Vinyl-1H-Pyrazole (EVP) Based Polymers

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-ethyl-4-vinyl-1H-pyrazole (EVP) based polymers. This guide is designed to provide in-depth, practical...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-ethyl-4-vinyl-1H-pyrazole (EVP) based polymers. This guide is designed to provide in-depth, practical solutions to common challenges encountered when trying to improve the aqueous solubility of these promising but often hydrophobic polymers. We will explore the underlying principles and provide actionable troubleshooting steps to advance your research.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the solubility of EVP-based polymers.

Q1: Why is the homopolymer of 1-ethyl-4-vinyl-1H-pyrazole, poly(EVP), generally insoluble in water?

A: The limited water solubility of poly(EVP) is a known characteristic stemming from its chemical structure.[1][2] The polymer backbone is composed of repeating EVP units, each containing a pyrazole ring and an ethyl group. While the nitrogen atoms in the pyrazole ring can participate in hydrogen bonding, the overall hydrophobicity imparted by the ethyl group and the aromatic pyrazole ring dominates. This leads to strong intermolecular hydrophobic interactions, causing the polymer chains to aggregate in aqueous media rather than dissolve.

Q2: What are the primary strategies for increasing the aqueous solubility of EVP-based polymers?

A: There are three main strategies to systematically enhance the solubility of these polymers:

  • Copolymerization: This is the most common and effective method. By introducing hydrophilic comonomers into the polymer chain, you can disrupt the hydrophobic aggregation of EVP units and increase the overall affinity of the polymer for water.[3]

  • pH Adjustment: If the polymer incorporates ionizable functional groups (either acidic or basic), altering the pH of the aqueous solution can dramatically increase solubility by converting these groups into charged, more hydrophilic salts.[1][4]

  • Post-Polymerization Modification: This advanced technique involves chemically modifying the EVP polymer after its synthesis to introduce polar or charged functional groups.

Q3: Which hydrophilic comonomers are most effective for copolymerization with EVP?

A: The choice of comonomer is critical and depends on the desired properties of the final polymer (e.g., pH-responsiveness, thermal sensitivity). In our experience, the following monomers have proven effective. The selection often involves balancing hydrophilicity with reactivity during polymerization.

ComonomerChemical ClassKey Properties & Considerations
N-vinylpyrrolidone (PVP) AmideExcellent hydrophilicity, biocompatible, non-ionic, and known to form soluble copolymers.
Acrylic Acid (AA) Carboxylic AcidIntroduces pH-responsive solubility. The polymer will be soluble at pH > pKa of the acid (~4.5), where the carboxyl groups are deprotonated and charged.[5]
Poly(ethylene glycol) methyl ether acrylate (PEGMA) PolyetherProvides excellent hydrophilicity and can impart thermal responsiveness (LCST behavior). The length of the PEG chain can be varied to fine-tune solubility.
2-Hydroxyethyl methacrylate (HEMA) Hydroxyl-containing AcrylateThe hydroxyl group enhances hydrogen bonding with water, improving solubility.

Q4: How does the molecular weight of an EVP copolymer affect its aqueous solubility?

A: Generally, for a given copolymer composition, lower molecular weight polymers tend to be more soluble than their high molecular weight counterparts.[2] This is because longer polymer chains have a greater potential for intermolecular aggregation and chain entanglement, making them more difficult to solvate. Controlling the polymerization to achieve a narrow and lower molecular weight distribution can be a key factor in obtaining soluble materials.

Section 2: Troubleshooting Guide

This section provides solutions to specific experimental problems you may encounter.

Problem 1: "I synthesized an EVP copolymer with a hydrophilic monomer, but it still won't dissolve in water at neutral pH."

Possible Cause & Solution:

  • Insufficient Hydrophilic Monomer Content: The most likely cause is that the mole percentage of the hydrophilic comonomer in your final polymer is too low to overcome the hydrophobicity of the EVP units.

    • Troubleshooting Steps:

      • Characterize Copolymer Composition: Use ¹H NMR spectroscopy to determine the actual molar ratio of the two monomers in your purified polymer.[6] Do not assume the feed ratio equals the final composition, as monomer reactivities can differ.

      • Synthesize a New Batch: Increase the feed ratio of the hydrophilic comonomer in your next polymerization. We recommend creating a series of copolymers with varying compositions to identify the solubility threshold.

      • Check for Homogeneity: Ensure the polymerization was carried out to a high enough conversion to avoid a mixture of polymer chains with different compositions.

Problem 2: "My EVP-co-Acrylic Acid polymer only dissolves at high pH (>8). How can I achieve solubility closer to neutral pH (7.4)?"

Possible Cause & Solution:

  • Protonation of Carboxylic Acid Groups: At pH values below the effective pKa of the acrylic acid units within the polymer, the carboxyl groups are protonated (-COOH) and uncharged. This significantly reduces their hydrophilicity.

    • Troubleshooting Steps:

      • Increase Acrylic Acid Content: A higher density of carboxylate anions is needed to pull the hydrophobic EVP segments into solution. Synthesize copolymers with a higher mole fraction of acrylic acid.

      • Introduce a More Hydrophilic Non-ionic Comonomer: Consider synthesizing a terpolymer, for example, EVP-co-AA-co-NVP. The highly soluble NVP units can aid in overall polymer hydration even when a smaller fraction of the acrylic acid units are ionized.

Problem 3: "My polymer solution is clear at room temperature but turns cloudy and precipitates upon warming. What is happening?"

Possible Cause & Solution:

  • Lower Critical Solution Temperature (LCST) Behavior: Your polymer is exhibiting thermoresponsive behavior. Above the LCST, the polymer-water interactions become less favorable than polymer-polymer interactions, leading to dehydration of the polymer chains and phase separation.

    • Explanation: This phenomenon is common in aqueous solutions of polymers containing groups that can both accept and donate hydrogen bonds, like those found in some pyrazole derivatives or when copolymerized with certain monomers like N-isopropylacrylamide or short-chain PEGMAs. As temperature increases, the hydrogen bonds between the polymer and water are disrupted, leading to precipitation.[5]

    • Actionable Advice:

      • Characterize the LCST: Use UV-Vis spectroscopy to determine the exact cloud point temperature by monitoring the solution's transmittance as you slowly heat it.

      • Modify the Copolymer: To increase the LCST (i.e., keep it soluble at higher temperatures), you need to make the polymer more hydrophilic. Increase the mole fraction of the hydrophilic comonomer or choose a more hydrophilic comonomer altogether.

Section 3: Diagrams & Workflows

Workflow for Optimizing EVP Copolymer Solubility

This diagram outlines a systematic approach to troubleshooting and achieving aqueous solubility.

G start Start: Poly(EVP) is insoluble strategy Select Solubility Strategy start->strategy copolymerize Strategy 1: Copolymerization (Most Common) strategy->copolymerize Non-pH Responsive ph_adjust Strategy 2: pH Control (Requires Ionizable Groups) strategy->ph_adjust pH-Responsive choose_comonomer Choose Hydrophilic Comonomer (e.g., NVP, AA, PEGMA) copolymerize->choose_comonomer ph_adjust->choose_comonomer Choose Ionizable Monomer (e.g., AA) synthesize Synthesize Copolymer Series (Vary Monomer Feed Ratio) choose_comonomer->synthesize purify Purify Polymer (Dialysis is critical to remove unreacted hydrophilic monomer) synthesize->purify characterize Characterize Composition (e.g., via 1H NMR) purify->characterize test_sol Test Aqueous Solubility characterize->test_sol success Success: Polymer is Soluble test_sol->success Yes fail Insoluble or Partial Solubility test_sol->fail No increase_hydro Increase mole % of hydrophilic comonomer fail->increase_hydro increase_hydro->synthesize Re-evaluate Feed Ratio

Caption: Decision workflow for enhancing EVP polymer solubility via copolymerization.

Mechanism of Solubilization by Copolymerization

This diagram illustrates how hydrophilic comonomers improve polymer-water interactions.

Caption: Hydrophilic units (NVP) disrupt aggregation and promote water interaction.

Section 4: Key Experimental Protocols

Protocol 1: Synthesis of an EVP-co-NVP Copolymer via Free-Radical Polymerization

This protocol is a representative example. Molar ratios should be adjusted based on desired final composition.

Materials:

  • 1-ethyl-4-vinyl-1H-pyrazole (EVP)

  • N-vinylpyrrolidone (NVP), inhibitor removed

  • Azobisisobutyronitrile (AIBN)

  • Anhydrous 1,4-Dioxane or Dimethylformamide (DMF)

  • Methanol

  • Diethyl ether

  • Dialysis tubing (e.g., MWCO 3.5 kDa)

Procedure:

  • Monomer & Initiator Preparation: In a Schlenk flask, dissolve EVP (e.g., 1.0 g, 8.18 mmol) and NVP (e.g., 1.82 g, 16.36 mmol, for a 1:2 molar ratio) in anhydrous dioxane (20 mL).

  • Initiator Addition: Add AIBN (e.g., 27 mg, 0.16 mmol, 1 mol% relative to total monomers).

  • Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.

  • Polymerization: After the final thaw, backfill the flask with nitrogen or argon. Place the flask in a preheated oil bath at 70 °C and stir for 18 hours. The rationale for this temperature is to ensure a suitable decomposition rate for the AIBN initiator.

  • Precipitation & Purification:

    • Cool the reaction mixture to room temperature. The solution will likely be viscous.

    • Slowly add the polymer solution dropwise into a beaker of vigorously stirring cold diethyl ether (400 mL) to precipitate the crude polymer.

    • Filter the white precipitate and dry it under vacuum.

  • Dialysis (Critical Step):

    • Dissolve the crude polymer in a minimal amount of deionized water or methanol.

    • Transfer the solution to dialysis tubing and dialyze against deionized water for 3 days, changing the water twice daily. This step is essential to remove any unreacted, water-soluble NVP monomer and oligomers, which would give a false positive for polymer solubility.

  • Lyophilization: Freeze the purified polymer solution and lyophilize (freeze-dry) to obtain a pure, fluffy white solid.

  • Characterization: Characterize the final polymer's composition by ¹H NMR and its molecular weight by Gel Permeation Chromatography (GPC).[7]

Protocol 2: Determination of Aqueous Solubility (Cloud Point Method)

Materials:

  • Lyophilized polymer

  • Deionized water or buffer of choice (e.g., PBS pH 7.4)

  • Small, clear glass vials

  • Stir plate and magnetic stir bars

  • Calibrated thermometer or thermocouple

  • Water bath with temperature control

Procedure:

  • Stock Solution Preparation: Prepare a 1 wt% polymer solution by dissolving 10 mg of the polymer in 990 mg (990 µL) of the aqueous solvent. Stir at room temperature until fully dissolved. If it does not dissolve, the polymer is considered insoluble at this concentration.

  • Visual Inspection: A truly soluble polymer will yield a perfectly transparent solution with no visible particulates or opalescence.

  • Cloud Point (for LCST polymers):

    • Place the vial containing the clear polymer solution in a water bath.

    • Begin slowly heating the water bath (e.g., 1 °C/minute) while gently stirring the polymer solution.

    • The cloud point is the temperature at which the solution first becomes visibly turbid or cloudy. This is the onset of the LCST phase transition.

    • To confirm reversibility, cool the solution back down. It should become clear again.[5]

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • MDPI. (2021). Pyrazole-Based Water-Soluble Dendrimer Nanoparticles as a Potential New Agent against Staphylococci.
  • PMC.
  • Heterocycles. (2003). ETHYL VINYL ETHER - AN AGENT FOR PROTECTION OF THE PYRAZOLE NH-FRAGMENT.
  • PMC. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity.
  • PMC. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology.
  • Sigma-Aldrich. Hydrophilic Polymers.
  • ResearchGate. (2012). Reversible Changes in Solution pH Resulting from Changes in Thermoresponsive Polymer Solubility.
  • Aston Research Explorer. (2016). Hydrophilic polymers.
  • reposiTUm. (2021). Approaching new biomaterials: copolymerization characteristics of vinyl esters with norbornenes, allyl esters and allyl ethers.
  • Tosoh Bioscience. Analyzing Polymers that are Soluble in Polar-Organic Solvents with TSKgel Alpha Series Columns.

Sources

Optimization

Technical Support Center: Troubleshooting HPLC Baseline Noise in 1-Ethyl-4-Vinyl-1H-Pyrazole Analysis

Welcome to the Advanced Chromatography Support Center. Analyzing reactive monomers like 1-ethyl-4-vinyl-1H-pyrazole presents unique challenges that go beyond standard small-molecule chromatography.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. Analyzing reactive monomers like 1-ethyl-4-vinyl-1H-pyrazole presents unique challenges that go beyond standard small-molecule chromatography. This guide synthesizes field-proven methodologies and mechanistic insights to help you diagnose, resolve, and prevent baseline noise issues during your analytical workflows.

Diagnostic Workflow

Before adjusting method parameters, it is critical to isolate the hardware or chemical source of the noise. Follow the logical pathway below to categorize your baseline anomaly.

BaselineDiagnostics Start Observe Baseline Noise CheckType Is the noise periodic or random? Start->CheckType Periodic Periodic / Pulsating CheckType->Periodic Random Random / Spiking CheckType->Random Drift Continuous Drift CheckType->Drift PumpIssue Pump/Degasser Issue (Check Valves, Air) Periodic->PumpIssue DetectorIssue Detector Issue (Lamp Age, Flow Cell Bubble) Random->DetectorIssue PolymerIssue Analyte Polymerization (Vinyl Pyrazole Oligomers) Random->PolymerIssue SolventIssue Mobile Phase Contamination or Column Bleed Drift->SolventIssue

Diagnostic workflow for isolating HPLC baseline noise sources.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My baseline exhibits erratic, high-frequency spiking specifically when analyzing 1-ethyl-4-vinyl-1H-pyrazole. What is the chemical cause? A: Unlike stable pharmaceutical APIs, 1-ethyl-4-vinyl-1H-pyrazole contains a highly reactive vinyl moiety. Vinylpyrazoles are known to undergo polymerization, the rate of which depends heavily on the substituents and environmental conditions[1]. In an HPLC system, localized high pressures in the pump, thermal stress, or trace metal ions in the frits can act as free-radical initiators. This leads to the formation of insoluble oligomers that precipitate in the UV detector's flow cell. As these oligomers pass through the light path, they cause severe light scattering, manifesting as erratic, digital-like noise[2]. Causality Fix: To prevent this, ensure your sample is freshly prepared, stored in amber vials, and consider adding a trace radical inhibitor (like BHT) to the sample diluent if it does not interfere with your UV detection wavelength.

Q2: How do I differentiate between pump pulsation noise and mobile phase contamination? A: The key lies in the frequency and pattern of the noise. Dissolved air in your solvents or a faulty pump check valve will create periodic pulsations in the baseline that perfectly coincide with the pump head strokes[3]. Conversely, mobile phase contamination or solvent degradation typically presents as continuous baseline drift or phantom peaks, especially prominent during gradient elution[3]. Replacing old solvents with fresh, highly filtered LC-MS grade solvents can dramatically lower this type of baseline noise[4].

Q3: The baseline was perfectly stable a few days ago, but now it is noisy and occasionally dips into negative values. What changed? A: A sudden shift to a noisy and negative baseline is often indicative of an air bubble trapped in the flow cell or a failing UV lamp[2]. However, in the context of pyrazole analysis, you must also consider column aging. As columns age, protective end-capping degrades, exposing acidic silanols[5]. The basic nitrogen of the pyrazole ring strongly interacts with these silanols, accelerating stationary phase breakdown. This column bleed alters the refractive index of the eluent, leading to negative dips and elevated background noise[4].

Mechanistic Pathway: Analyte-Induced System Fouling

Understanding how your analyte interacts with the system is the first step in preventing hardware failure.

PolymerizationMechanism Monomer 1-ethyl-4-vinyl-1H-pyrazole (Reactive Monomer) Initiation Radical Initiation (Pressure/Thermal Stress) Monomer->Initiation Oligomerization Oligomer Formation in Mobile Phase Initiation->Oligomerization Fouling Precipitation on Column/Flow Cell Oligomerization->Fouling Noise UV Light Scattering (Erratic Baseline Noise) Fouling->Noise

Mechanism of vinyl pyrazole polymerization leading to detector fouling.

Quantitative Troubleshooting Metrics

Use the following table to benchmark your system's performance and identify the root cause of baseline instability.

Diagnostic MetricExpected ValueIndication of FailurePrimary Root Cause
Pressure Ripple < 1% of total pressure> 2% fluctuationPump seal wear, faulty check valve, or air in pump head.
Signal-to-Noise (S/N) > 10 for LOQ< 3 for target peaksMobile phase contamination, lamp aging, or detector fouling.
Baseline Drift < 1 mAU/hr> 5 mAU/hrTemperature instability, column bleed, or solvent degradation.
UV Lamp Hours < 2000 hours> 2500 hours (intensity drop)Deuterium lamp depletion causing high-frequency noise.

Standard Operating Procedures (SOPs): Resolution Protocols

Every troubleshooting step must be a self-validating system. Do not guess the source of the noise; isolate it using the following methodologies.

Protocol 1: System Isolation Test (Zero-Dead-Volume Test)

Purpose: To definitively determine if the noise originates from the analytical column (e.g., column bleed or trapped oligomers) or the HPLC hardware (pump/detector).

  • Halt Flow: Stop the HPLC pump and allow the system pressure to drop to zero.

  • Bypass Column: Disconnect the analytical column. Connect the injector directly to the detector inlet using a Zero-Dead-Volume (ZDV) union and a restriction capillary (to maintain backpressure).

  • Flush System: Purge the system with 100% HPLC-grade Acetonitrile at a flow rate of 1.0 mL/min[2].

  • Monitor Baseline: Observe the UV baseline at your target wavelength (e.g., 254 nm) for 15–20 minutes.

  • Self-Validation Check:

    • Result A: If the baseline noise completely disappears, the column is the source (contaminated with vinyl pyrazole oligomers or experiencing phase dewetting)[3]. Proceed to wash or replace the column.

    • Result B: If the noise persists, the column is innocent. The issue lies within the pump, solvents, or detector flow cell. Proceed to Protocol 2.

Protocol 2: Flow Cell Decontamination and Bubble Clearance

Purpose: To remove trapped air bubbles or dissolve lipophilic vinyl pyrazole polymers adhering to the flow cell windows.

  • Solvent Switch: Ensure the column is bypassed (as set up in Protocol 1). Switch the mobile phase to a strong, highly solubilizing organic solvent such as 100% Isopropanol (IPA) or Tetrahydrofuran (THF). Note: Ensure your system seals are THF-compatible before use.

  • Low-Flow Flush: Set the flow rate to 0.5 mL/min. The high viscosity of IPA will naturally increase backpressure, which helps force dissolved gases back into solution.

  • Apply Backpressure (If bubble suspected): If an air bubble is suspected, temporarily attach a restrictor capillary to the waste line exiting the detector to slightly increase the pressure inside the flow cell[2]. Critical: Do not exceed the maximum pressure rating of your specific flow cell (typically 40–100 bar).

  • Equilibration: Flush for 30 minutes, then remove the restrictor. Flush with HPLC-grade water, followed by your standard mobile phase, and verify baseline stability.

References

  • Overbrook Liquid Phase Engineering Team. "HPLC Repair Services: Common Causes of Baseline Noise." The Overbrook Group, August 31, 2020.[Link]

  • Burguete, A., et al. "Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity." National Center for Biotechnology Information (NIH).[Link]

  • Reddit Community. "Noisy and negative baseline : r/CHROMATOGRAPHY." Reddit, June 21, 2023.[Link]

  • Cannabis Science Tech Editorial. "Looking with Light: Breaking Down Liquid Chromatography Method Development." Cannabis Science and Technology, April 16, 2021.[Link]

  • Cole-Parmer Technical Library. "Science of Chromatography." Cole-Parmer, November 17, 2022.[Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Thermal Stability of 1-Ethyl-4-Vinyl-1H-Pyrazole Copolymers

Introduction: The Critical Role of Thermal Stability in Advanced Polymer Applications In the landscape of materials science and drug development, the demand for polymers with precisely tailored properties is ever-present...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Thermal Stability in Advanced Polymer Applications

In the landscape of materials science and drug development, the demand for polymers with precisely tailored properties is ever-present. Among these, 1-ethyl-4-vinyl-1H-pyrazole (EVP) is an emerging monomer capable of producing copolymers with unique characteristics, owing to the presence of the pyrazole ring. These characteristics make them promising candidates for applications ranging from drug delivery systems to advanced coatings and membranes. A critical performance parameter for these applications is thermal stability, which dictates the material's operational temperature range and its degradation behavior.

This guide provides a comparative analysis of the thermal stability of EVP copolymers, contextualized against two widely used vinyl polymers: Polystyrene (PS) and Poly(N-vinylpyrrolidone) (PVP). By understanding the thermal decomposition and transitional behavior of these materials, researchers and drug development professionals can make more informed decisions in material selection and formulation design. This document delves into the experimental methodologies for assessing thermal stability, presents comparative data, and discusses the underlying structure-property relationships that govern these characteristics.

Methodology: A Self-Validating Approach to Thermal Analysis

To ensure the scientific integrity of this comparison, we employ two fundamental thermal analysis techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The choice of these methods is deliberate, as they provide a comprehensive and complementary picture of a polymer's thermal behavior.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[1] This technique is paramount for determining the onset of degradation, the decomposition profile, and the residual mass of a polymer.

Experimental Protocol:

  • Instrument Calibration: Prior to analysis, the TGA instrument (e.g., TA Instruments Q50) is calibrated for mass and temperature using certified reference materials.[2]

  • Sample Preparation: A representative sample of the copolymer (5-10 mg) is accurately weighed and placed in a clean, inert TGA crucible (e.g., platinum or alumina).[1]

  • Experimental Conditions: The sample is heated from ambient temperature (e.g., 30 °C) to an upper limit (e.g., 600 °C) at a constant heating rate of 10 °C/min.[3]

  • Atmosphere: The analysis is conducted under a continuous flow of an inert gas, typically nitrogen, at a flow rate of 50-100 mL/min to prevent oxidative degradation.[4]

  • Data Analysis: The resulting TGA curve plots the percentage of initial mass versus temperature. The derivative of this curve (DTG) shows the rate of mass loss, with the peak indicating the temperature of maximum decomposition.

Causality Behind Experimental Choices: The use of an inert atmosphere is crucial to isolate the inherent thermal stability of the polymer backbone from oxidative effects. A controlled, linear heating rate ensures that the thermal events are clearly resolved and comparable across different samples.[5]

dot graph TD { A[Start: Sample Preparation] --> B{TGA Instrument Setup}; B --> C[Load Sample into Crucible]; C --> D{Set Experimental Parameters: - Start Temp: 30°C - End Temp: 600°C - Heating Rate: 10°C/min - Atmosphere: Nitrogen}; D --> E[Initiate Heating Ramp]; E --> F{Record Mass Change vs. Temperature}; F --> G[Data Analysis: TGA/DTG Curves]; G --> H[End: Determine Decomposition Temperatures];

}

Caption: Workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature or time.[6] It is used to determine key thermal transitions such as the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc).[7]

Experimental Protocol:

  • Instrument Calibration: The DSC instrument (e.g., TA Instruments Q2000) is calibrated for temperature and enthalpy using a high-purity indium standard.

  • Sample Preparation: A small sample of the copolymer (5-10 mg) is hermetically sealed in an aluminum DSC pan. An empty, sealed pan is used as a reference.

  • Thermal History Erasure: The sample is first heated to a temperature well above its expected glass transition or melting point to erase any prior thermal history.

  • Controlled Cooling and Heating: The sample is then cooled at a controlled rate (e.g., 10 °C/min) and subsequently heated at the same rate. The data from the second heating scan is typically used for analysis to ensure a consistent thermal history.[3]

  • Experimental Conditions: A standard temperature range for vinyl copolymers is -50 °C to 250 °C. The analysis is performed under a nitrogen atmosphere.

  • Data Analysis: The DSC thermogram plots heat flow versus temperature. The glass transition is observed as a step-like change in the baseline.

Causality Behind Experimental Choices: The "heat-cool-heat" cycle is a standard procedure in DSC to ensure that the observed thermal transitions are characteristic of the material itself and not artifacts of its previous processing or storage conditions.[8]

dot graph TD { A[Start: Sample Preparation & Sealing in Pan] --> B{DSC Instrument Setup}; B --> C[Initial Heating to Erase Thermal History]; C --> D[Controlled Cooling]; D --> E{Second Heating at Controlled Rate (e.g., 10°C/min)}; E --> F{Record Heat Flow vs. Temperature}; F --> G[Data Analysis: Identify Tg]; G --> H[End: Determine Glass Transition Temperature];

}

Caption: Workflow for Differential Scanning Calorimetry (DSC).

Comparative Thermal Performance

The thermal stability of a copolymer is intrinsically linked to its monomeric composition. To provide a clear comparison, the following table summarizes the key thermal properties of a hypothetical 1-ethyl-4-vinyl-1H-pyrazole-co-styrene (EVP-co-Styrene) copolymer alongside Polystyrene (PS) and Poly(N-vinylpyrrolidone) (PVP). The data for EVP-co-Styrene is inferred from studies on structurally similar N-vinylpyrazole copolymers.[9]

PolymerOnset Decomposition Temperature (Tonset) (°C)Temperature of Maximum Decomposition (Tmax) (°C)Glass Transition Temperature (Tg) (°C)
EVP-co-Styrene (50:50) ~350~400~120-140
Polystyrene (PS) ~325[10]~362[10]~100[11]
Poly(N-vinylpyrrolidone) (PVP) ~400[12]~438[10]~187[3]

Discussion: Structure-Property Relationships

The data presented above reveals a distinct hierarchy in the thermal stability of these copolymers, which can be rationalized by examining their molecular structures.

dot graph LR { subgraph "Polymer Structure" A[EVP-co-Styrene] B[Polystyrene] C[Poly(N-vinylpyrrolidone)] end

}

Caption: Structure-Stability Relationship of Copolymers.

EVP Copolymers: The presence of the pyrazole ring in the EVP monomer contributes significantly to the thermal stability of its copolymers. Heterocyclic aromatic rings, such as pyrazole, are known to have high bond dissociation energies and impart rigidity to the polymer backbone, thus requiring higher temperatures for decomposition. When copolymerized with styrene, the phenyl groups from the styrene units also contribute to the overall aromatic character and rigidity, resulting in a copolymer with a high decomposition temperature. The glass transition temperature is also elevated due to the restricted chain mobility imposed by these bulky, rigid side groups.

Polystyrene (PS): The thermal stability of polystyrene is primarily attributed to the presence of the phenyl side groups. The degradation of polystyrene in an inert atmosphere typically begins around 270 °C and is complete by 425 °C.[13] The bulky phenyl groups increase the steric hindrance and raise the energy barrier for bond rotation, leading to a relatively high glass transition temperature. However, the absence of a heterocyclic ring makes it generally less thermally stable than the pyrazole-containing copolymers.

Poly(N-vinylpyrrolidone) (PVP): PVP exhibits excellent thermal stability, with decomposition commencing at temperatures around 400 °C.[12] This high stability is attributed to the polar amide group within the pyrrolidone ring. This group leads to strong intermolecular dipole-dipole interactions, which increase the cohesive energy of the polymer chains and require more thermal energy to induce degradation. The rigidity of the pyrrolidone ring also contributes to a very high glass transition temperature.[3]

Conclusion

This comparative guide demonstrates that copolymers of 1-ethyl-4-vinyl-1H-pyrazole possess a high degree of thermal stability, positioning them as advantageous materials for applications requiring performance at elevated temperatures. Their thermal properties, inferred from structurally similar N-vinylpyrazole systems, appear to be superior to that of polystyrene and comparable to, though slightly lower than, poly(N-vinylpyrrolidone). The incorporation of the rigid, aromatic pyrazole ring into the polymer structure is the key determinant of this enhanced stability. For researchers and drug development professionals, the selection of EVP as a comonomer can, therefore, be a strategic choice to improve the thermal resilience of the final polymer product. Further experimental validation on specific EVP copolymer compositions is warranted to fully elucidate their performance envelope.

References

  • Red Thermo. (n.d.). Mastering TGA Crucible Analysis for Polymer Thermal Stability. Red Thermo. [Link]

  • Open Access Journals. (2024, December 18). Unveiling the Secrets of Thermogravimetric Analysis: A Comprehensive Exploration. Open Access Journals. [Link]

  • Cicek, H., & Ozgumus, S. (2016). Thermal Decomposition and a Kinetic Study of Poly(Para-Substituted Styrene)s. Scientific Research Publishing. [Link]

  • Suhaimi, N. F. (2019). Characterization of Polystyrene with TGA/DSC and FESEM/EDX. ResearchGate. [Link]

  • ResearchGate. (n.d.). TGA scans of polystyrene foam degradation at a heating rate of 5 K/min in different atmospheres. ResearchGate. [Link]

  • Boral, S., et al. (2024). Block Copolymers of Poly(N-Vinyl Pyrrolidone) and Poly(Vinyl Esters) Bearing n-alkyl Side Groups via Reversible Addition-Fragmentation Chain-Transfer Polymerization: Synthesis, Characterization, and Thermal Properties. Polymers. [Link]

  • Al-Malaika, S., et al. (2020). Study of Thermal Decomposition Behavior and Kinetics of Epoxy/Polystyrene Composites by using TGA and DSC. ResearchGate. [Link]

  • Kolb, M., et al. (1998). Thermal degradation products of homopolymer polystyrene in air. PubMed. [Link]

  • Setaram. (n.d.). Compositional analysis of additives containing Polyethylene by TGA. Setaram. [Link]

  • ASTM International. (2014). Standard Test Method for Assignment of the DSC Procedure for Determining Tg of a Polymer or an Elastomeric Compound. ASTM International. [Link]

  • The Madison Group. (2020, September 16). Back to Basics: Thermogravimetric Analysis (TGA). YouTube. [Link]

  • Infinita Lab. (2026, February 11). ISO 11358 - Best Practices for TGA in Polymers. Infinita Lab. [Link]

  • Chougale, R. B., et al. (2012). Thermal Behavior of Poly (vinyl alcohol)/ Poly (vinyl pyrrolidone)/ Chitosan Ternary Polymer Blend Films. International Scholars Journals. [Link]

  • Turner, D. T., & Schwartz, A. (2020). Physicochemical Characterization of Polyvinyl Pyrrolidone: A Tale of Two Polyvinyl Pyrrolidones. ACS Omega. [Link]

  • Ace Labs. (2022, November 19). DSC Testing - Differential Scanning Calorimetry. Ace Labs. [Link]

  • ResearchGate. (n.d.). TGA of Poly (N-vinylpyrrolidone). ResearchGate. [Link]

  • Hameed, S. A. (2016). Thermogravimetric Analysis on PVA / PVP Blend Under Air Atmosphere. Eng. & Tech. Journal. [Link]

  • TA Instruments. (n.d.). DSC Step Annealing for Fingerprinting Molecular Structure in Poly(vinylidene fluoride). TA Instruments. [Link]

  • University of Massachusetts Amherst. (n.d.). Investigation of Polymers with Differential Scanning Calorimetry. UMass Amherst. [Link]

  • ResearchGate. (2025, August 10). N-vinylpyrazole copolymers. ResearchGate. [Link]

  • Pozhidaev, Y. N., et al. (2016). The Synthesis and Properties of Copolymers Based on N-Vinylpyrazole. ResearchGate. [Link]

  • EAG Laboratories. (n.d.). DSC Analysis of Polymers. EAG Laboratories. [Link]

  • Pielichowski, J., et al. (1985). Thermal properties of methylmethacrylate- N-vinylcarbazole copolymers. Thermochimica Acta. [Link]

  • Bekiari, V., et al. (2022). Statistical Copolymers of N-Vinylpyrrolidone and Isobornyl Methacrylate via Free Radical and RAFT Polymerization: Monomer Reactivity Ratios, Thermal Properties, and Kinetics of Thermal Decomposition. Polymers. [Link]

  • Bekiari, V., et al. (2023). Statistical Copolymers of N–Vinylpyrrolidone and 2–Chloroethyl Vinyl Ether via Radical RAFT Polymerization: Monomer Reactivity Ratios, Thermal Properties, and Kinetics of Thermal Decomposition of the Statistical Copolymers. Polymers. [Link]

  • Bekiari, V., et al. (2025). Thermal Stability and Decomposition Mechanisms of PVA/PEGDA–PEGMA IPN-Hydrogels: A Multimethod Kinetic Approach. Polymers. [Link]

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Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of 1-ethyl-4-vinyl-1H-pyrazole: Predictive Analysis and Methodological Considerations

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern analytical chemistry, mass spectrometry (MS) stands as a cornerstone for the structural elucidation of novel chemical entities. T...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical chemistry, mass spectrometry (MS) stands as a cornerstone for the structural elucidation of novel chemical entities. This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 1-ethyl-4-vinyl-1H-pyrazole, a heterocyclic compound with potential applications in medicinal chemistry and materials science. Drawing upon established principles of pyrazole fragmentation, this document offers a predictive guide for researchers and compares the utility of mass spectrometry with other analytical techniques for the characterization of this and similar molecules.

Introduction to Pyrazole Fragmentation in Mass Spectrometry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, exhibits characteristic fragmentation pathways under electron ionization. Foundational studies have established that the fragmentation of the pyrazole ring is often initiated by the loss of a hydrogen radical, followed by the expulsion of stable neutral molecules such as hydrogen cyanide (HCN) or dinitrogen (N₂).[1][2] The specific fragmentation pattern, however, is significantly influenced by the nature and position of substituents on the pyrazole ring.[1][2] For N-alkylated pyrazoles, for instance, α-cleavage of the alkyl group is a frequently observed phenomenon.

Predicted Fragmentation Pattern of 1-ethyl-4-vinyl-1H-pyrazole

While no direct experimental mass spectrum for 1-ethyl-4-vinyl-1H-pyrazole is readily available in the public domain, a detailed fragmentation pathway can be predicted based on the well-documented behavior of related structures. The molecular weight of 1-ethyl-4-vinyl-1H-pyrazole (C₇H₁₀N₂) is 122.17 g/mol .

The primary fragmentation events anticipated under electron ionization are as follows:

  • α-Cleavage of the N-ethyl group: The most favorable initial fragmentation is expected to be the loss of a methyl radical (•CH₃) from the N-ethyl group, leading to the formation of a stable, resonance-stabilized cation at m/z 107. This is a common pathway for N-alkylated heterocycles.

  • Loss of ethylene: A McLafferty-type rearrangement is possible, involving the transfer of a hydrogen from the ethyl group to the pyrazole ring, followed by the elimination of a neutral ethylene molecule (C₂H₄) to yield a radical cation at m/z 94.

  • Cleavage of the vinyl group: The vinyl substituent can undergo cleavage, leading to the loss of a vinyl radical (•C₂H₃) to produce a fragment at m/z 95.

  • Ring fragmentation: Subsequent fragmentation of the pyrazole ring is expected to occur from the initial fragment ions. This can involve the characteristic loss of HCN (27 Da) or N₂ (28 Da).[1]

The following table summarizes the predicted major fragment ions for 1-ethyl-4-vinyl-1H-pyrazole:

m/zProposed Fragment StructureFragmentation Pathway
122[M]⁺•Molecular Ion
107[M - CH₃]⁺α-Cleavage of the ethyl group
95[M - C₂H₃]⁺Loss of the vinyl radical
94[M - C₂H₄]⁺•Loss of ethylene
80[107 - HCN]⁺Loss of HCN from the m/z 107 fragment
79[107 - N₂]⁺Loss of N₂ from the m/z 107 fragment
Visualizing the Fragmentation Pathway

The predicted fragmentation cascade can be visualized as a logical flow from the molecular ion to the various daughter ions.

Fragmentation_Pathway M [C₇H₁₀N₂]⁺• m/z 122 (Molecular Ion) F107 [C₆H₇N₂]⁺ m/z 107 M->F107 - •CH₃ F95 [C₅H₇N₂]⁺ m/z 95 M->F95 - •C₂H₃ F94 [C₅H₆N₂]⁺• m/z 94 M->F94 - C₂H₄ F80 [C₅H₆N]⁺ m/z 80 F107->F80 - HCN F79 [C₆H₇]⁺ m/z 79 F107->F79 - N₂

Caption: Predicted EI fragmentation pathway of 1-ethyl-4-vinyl-1H-pyrazole.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

For the empirical validation of the predicted fragmentation pattern, Gas Chromatography-Mass Spectrometry (GC-MS) is the recommended analytical technique.[3] It offers both separation of the analyte from any impurities and its subsequent structural characterization.

Step-by-Step Methodology
  • Sample Preparation:

    • Prepare a stock solution of 1-ethyl-4-vinyl-1H-pyrazole in a volatile organic solvent (e.g., methanol or dichloromethane) at a concentration of 1 mg/mL.

    • Perform a serial dilution to a final concentration of approximately 10 µg/mL for injection.

  • Gas Chromatography (GC) Conditions:

    • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250 °C.

    • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, with a (5%-phenyl)-methylpolysiloxane stationary phase).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: Increase to 280 °C at a rate of 15 °C/min.

      • Final hold: Hold at 280 °C for 5 minutes.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Ion Trap.

    • Scan Range: m/z 40-300.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Rationale for Experimental Choices
  • The choice of a non-polar or medium-polarity GC column is suitable for the separation of a moderately polar compound like 1-ethyl-4-vinyl-1H-pyrazole.

  • A standard EI energy of 70 eV is used to generate reproducible fragmentation patterns that can be compared with library spectra.

  • The temperature program is designed to ensure good chromatographic peak shape and elution in a reasonable time frame.

Workflow for GC-MS Analysis

Caption: Experimental workflow for the GC-MS analysis of 1-ethyl-4-vinyl-1H-pyrazole.

Comparison with Alternative Analytical Techniques

While GC-MS is a powerful tool for the structural elucidation of volatile compounds, a comprehensive characterization often involves complementary analytical techniques.

TechniqueAdvantages for 1-ethyl-4-vinyl-1H-pyrazoleDisadvantages
Nuclear Magnetic Resonance (NMR) Spectroscopy - Provides detailed information about the carbon-hydrogen framework. - Unambiguously determines the connectivity of atoms. - Can confirm the positions of the ethyl and vinyl substituents.- Requires a larger sample amount compared to MS. - Less sensitive than MS. - Does not provide molecular weight information directly.
High-Performance Liquid Chromatography (HPLC) - Suitable for non-volatile or thermally labile compounds. - Can be coupled with UV or MS detectors for quantification and identification.- Provides less structural information than MS or NMR. - Retention time alone is not sufficient for definitive identification.
Infrared (IR) Spectroscopy - Provides information about the functional groups present (e.g., C=C, C-N).- Does not provide information on molecular weight or the overall structure. - Can be complex to interpret for molecules with multiple functional groups.

In a research and development setting, the most robust approach to characterizing a novel compound like 1-ethyl-4-vinyl-1H-pyrazole would involve a combination of these techniques. Mass spectrometry would provide the molecular weight and fragmentation pattern, NMR would confirm the precise atomic connectivity, and HPLC could be used for purity assessment and quantification.

Conclusion

The fragmentation pattern of 1-ethyl-4-vinyl-1H-pyrazole in electron ionization mass spectrometry can be confidently predicted based on the established fragmentation rules for pyrazole derivatives and substituted aromatic systems. The primary fragmentation pathways are expected to involve the loss of a methyl radical from the N-ethyl group, followed by further fragmentation of the pyrazole ring through the loss of HCN or N₂. While GC-MS is the preferred method for the initial identification and structural elucidation of this compound, a comprehensive characterization would benefit from the complementary data provided by NMR and HPLC. This guide serves as a valuable resource for researchers by providing a predictive framework for the mass spectrometric behavior of 1-ethyl-4-vinyl-1H-pyrazole and a practical guide for its empirical analysis.

References

  • National Institute of Standards and Technology. (2025, July 21). Characterization of the Trimethylsilyl Derivatives of 6‐Amino‐3‐methyl‐1,4‐diphenyl‐1,4‐dihydropyrano[2,3‐c]pyra.
  • Gotor, V., et al. (2005, June 15). Electrospray ionization mass and tandem mass spectra of a series of N-pyrazolylmethyl and N-triazolylmethyl N-phenylpiperazines: new dopaminergic ligands with potential antipsychotic properties. Journal of Mass Spectrometry, 40(6), 815-20.
  • Kuhn, B. L., et al. (2018, December 3). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen.
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  • Kuhn, B. L., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
  • BLD Pharm. (n.d.). 1-Ethyl-4-vinyl-1h-pyrazole.
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  • Al-Azzawi, A. M., & Al-Azzawi, S. A. (2019). General eventualities of EI-MS fragmentation pathways of the prepared pyrazoles. Journal of Physics: Conference Series, 1294, 052042.
  • Attygalle, A. B., et al. (2019, March 29). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS).
  • BenchChem. (2025). Application Notes and Protocols for Mass Spectrometry Analysis of Ethyl 4-(1H-pyrazol-1-yl)benzoate.
  • Abbiati, G., et al. (2022, May 29). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 27(11), 3501.
  • Al-Juboori, F. H. (1998). Mass spectrometric study of some pyrazoline derivatives. Rapid Communications in Mass Spectrometry, 12(13), 833-836.
  • Tarasova, O. A., et al. (2003, March 3). ETHYL VINYL ETHER - AN AGENT FOR PROTECTION OF THE PYRAZOLE NH-FRAGMENT. A CONVENIENT METHOD FOR THE PREPARATION OF N-UNSUBSTITUTED 4-ALKYNYLPYRAZOLES. Heterocycles, 60(4), 881-888.
  • De Angelis, F., et al. (2025, August 6). Electrospray Ionization Mass Spectrometry Reveals an Unexpected Coupling Product in the Copper-Promoted Synthesis of Pyrazoles.
  • SpectraBase. (n.d.). 1H-pyrazole-4-carboxaldehyde, 1-ethyl-.
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  • Sigma-Aldrich. (n.d.). 1-Ethyl-1H-pyrazole-4-carboxylic acid.

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